Falipamil
Description
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-92-1 | |
| Record name | Falipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Falipamil: A Technical Guide for Cardiac Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil, a verapamil analog, is a specific bradycardic agent that has been a subject of interest in cardiac research for its unique electrophysiological and hemodynamic properties. Unlike its parent compound, verapamil, which is a broad-spectrum calcium channel blocker, this compound exhibits a more targeted action on the sinus node, leading to a reduction in heart rate without significant effects on other hemodynamic parameters at rest.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, outlining experimental protocols from seminal studies, and illustrating its mechanism of action and experimental workflows through detailed diagrams.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac parameters as reported in key human and animal studies.
Table 1: Effects of this compound on Heart Rate
| Species | Condition | Dosage | Change in Heart Rate | Reference |
| Human | Rest | 150 mg | 15-25% reduction in increased sinus rate | [1][2] |
| Human | Exercise | 100 mg | 5.3 ± 2.9% decrease in maximal exercise HR (2h post-dose) | [3] |
| Human | Exercise | 200 mg | 11.2 ± 3.6% decrease in maximal exercise HR (2h post-dose) | |
| Dog (anesthetized) | Acute LAD occlusion | 0.5 mg/kg i.v. | Significant dose-related decrease | |
| Dog (anesthetized) | Acute LAD occlusion | 1.0 mg/kg i.v. | Significant dose-related decrease | |
| Dog (intact donor) | N/A | 10-1000 µg/kg i.v. | Dose-dependent decrease | |
| Dog (conscious) | N/A | 0.5, 1.0, 2.0 mg/kg i.v. | Increased sinus rate |
Table 2: Electrophysiological Effects of this compound in Humans (1.5 mg/kg IV over 20 mins)
| Parameter | Change | Reference |
| Spontaneous Cycle Length | +79 ± 59 ms (prolonged) | |
| AH Interval | -17 ± 14 ms (shortened) | |
| Anterograde Wenckebach Point | +10 ± 7 beats/min (higher rate) | |
| Right Atrium Refractoriness | Significantly prolonged | |
| Right Ventricle Refractoriness | Significantly prolonged |
Table 3: Comparative Electrophysiological Effects of this compound in Conscious Dogs
| Parameter | This compound Effect | Alinidine Effect | Reference |
| Sinus Rate | Increased | Decreased | |
| Atrial Rate | Increased | Increased | |
| Ventricular Rate | Decreased | Decreased | |
| Corrected Sinus Recovery Time | Shortened | Lengthened | |
| Wenckebach Point | Increased | Decreased | |
| Atrial Effective Refractory Period | Increased | Increased |
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the "funny" current (If) in the sinoatrial (SA) node. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate in pacemaker cells. By inhibiting this current, this compound reduces the slope of phase 4 of the action potential, thereby prolonging the time it takes to reach the threshold for the next heartbeat and resulting in a decreased heart rate. This direct action on the SA node distinguishes it from non-selective calcium channel blockers.
Signaling Pathway of this compound in a Sinoatrial Node Pacemaker Cell
Caption: this compound's mechanism of action on the sinoatrial node.
Experimental Protocols
Detailed experimental protocols for the seminal studies on this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.
In Vivo Canine Electrophysiology Studies
-
Animal Model: Mongrel dogs of either sex were commonly used. Studies were conducted in both anesthetized and conscious, chronically instrumented animals.
-
Anesthesia (for anesthetized models): While specific regimens for this compound studies are not detailed, a common approach for cardiac electrophysiology studies in dogs involves premedication (e.g., methadone with or without acepromazine), induction with an intravenous agent (e.g., propofol or alfaxalone), and maintenance with an inhalant anesthetic (e.g., isoflurane).
-
Surgical Instrumentation:
-
For conscious models, a thoracotomy is performed under general anesthesia to implant electrodes on the atria and ventricles for pacing and recording. Aortic and venous catheters are placed for blood pressure monitoring and drug administration. Animals are allowed a recovery period of several weeks.
-
For anesthetized models, catheters are introduced via peripheral vessels (e.g., femoral artery and vein) and advanced to the heart under fluoroscopic guidance for intracardiac recordings and programmed electrical stimulation.
-
-
Data Acquisition:
-
Surface electrocardiogram (ECG) is continuously monitored.
-
Intracardiac electrograms (e.g., His bundle electrogram) are recorded.
-
Arterial blood pressure is continuously measured.
-
Programmed electrical stimulation is used to determine refractory periods, sinus node recovery time, and Wenckebach cycle length.
-
-
Drug Administration: this compound is typically administered as an intravenous bolus or infusion at varying doses. Electrophysiological and hemodynamic parameters are recorded at baseline and at specified intervals following drug administration.
Isolated Langendorff-Perfused Guinea Pig Heart
-
Heart Isolation: Guinea pigs are euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a warmed (typically 37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Perfusion can be at a constant pressure or constant flow.
-
Data Acquisition:
-
A force transducer can be attached to the apex of the ventricle to measure contractile force.
-
A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure.
-
ECG electrodes are placed on the surface of the heart to record electrical activity.
-
-
Drug Administration: this compound is added to the perfusate at various concentrations, and its effects on heart rate, contractile force, and ECG parameters are recorded.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardiac effects of this compound in an in vivo canine model.
Caption: A generalized experimental workflow for in vivo cardiac studies.
Conclusion
References
- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophysiological Properties of Falipamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falipamil hydrochloride, a structural analog of verapamil, is a bradycardic agent with a distinct electrophysiological profile. This technical guide provides a comprehensive overview of the known electrophysiological properties of this compound, synthesizing data from in vivo human and animal studies. The document details its effects on cardiac conduction, refractoriness, and automaticity, and explores its underlying mechanism of action as a calcium channel blocker. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the assessment of this compound. This guide is intended to be a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound hydrochloride (also known as AQ-A 39) is a novel antiarrhythmic agent that shares structural similarities with verapamil, a well-known calcium channel blocker.[1] Despite this resemblance, this compound exhibits unique electrophysiological effects that differentiate it from verapamil and place it in a category with properties akin to Class IA antiarrhythmic drugs.[1] Its primary characteristic is a specific bradycardic action on the sinus node.[2] This document serves as an in-depth technical resource, consolidating the available electrophysiological data on this compound to support further research and development.
Mechanism of Action
This compound's primary mechanism of action is the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner.[3] This inhibition of calcium ion influx is the basis for its bradycardic effects, which are attributed to a reduction in the diastolic depolarization rate and a prolongation of the action potential duration.[3] As a calcium channel blocker, this compound is classified with agents that inhibit the slow inward current of cellular depolarization. While its primary target is the L-type calcium channel, the specifics of its interaction and potential effects on other ion channels are not as extensively characterized as those of verapamil.
dot
Caption: Mechanism of this compound's bradycardic effect.
In Vivo Electrophysiological Properties in Humans
Clinical studies in humans have elucidated the effects of intravenously administered this compound on various electrophysiological parameters. The primary findings indicate a significant bradycardic effect, alongside alterations in atrioventricular (AV) conduction and myocardial refractoriness.
Quantitative Data
The following table summarizes the quantitative effects of intravenous this compound (1.5 mg/kg over 20 minutes) in 12 patients.
| Parameter | Control (ms) | This compound (ms) | Mean Change (ms) | Standard Deviation | p-value |
| Spontaneous Cycle Length | 833 ± 136 | 912 ± 179 | +79 | ± 59 | < 0.001 |
| AH Interval | 96 ± 20 | 79 ± 18 | -17 | ± 14 | < 0.001 |
| Anterograde Wenckebach Point (beats/min) | 143 ± 27 | 153 ± 30 | +10 | ± 7 | < 0.06 |
Data from Lévy S, et al. Eur Heart J. 1987.
Qualitative Observations
-
Sinus Node: this compound prolongs the spontaneous cycle length, demonstrating its bradycardic effect at the sinus node.
-
AV Conduction: Interestingly, atrioventricular conduction is shortened, as evidenced by a decrease in the AH interval. This is thought to be due to an anticholinergic effect. The anterograde Wenckebach point occurs at a higher rate.
-
Refractory Periods: The refractoriness of the right atrium and ventricle is significantly prolonged. However, no statistically significant effect was observed on the refractory periods of the AV node, although a shortening trend was noted.
-
Comparison to Verapamil: The electrophysiological properties of this compound are noted to be quite different from those of verapamil, with a profile more similar to Class IA antiarrhythmic agents.
In Vivo Electrophysiological Properties in Animal Models (Canine)
Studies in conscious dogs have provided further insights into the electrophysiological effects of this compound, often in comparison to other bradycardic agents like alinidine.
Key Findings in Canines
-
Heart Rate: In intact conscious dogs, this compound was found to increase the sinus rate and atrial rate, while decreasing the ventricular rate. This suggests a vagolytic effect.
-
Sinus Node Recovery: this compound shortens the corrected sinus recovery time.
-
AV Conduction: The Wenckebach point is increased.
-
Refractory Period: The atrial effective refractory period is increased.
These findings in a canine model highlight a predominant direct vagolytic effect of the drug.
Experimental Protocols
Detailed experimental protocols for the cited studies are crucial for reproducibility and further investigation.
Human Electrophysiology Study Protocol
The study by Lévy et al. (1987) involved 12 patients undergoing electrophysiological evaluation.
-
Drug Administration: this compound hydrochloride (1.5 mg/kg) was administered intravenously over 20 minutes.
-
Electrophysiological Measurements: Standard electrophysiological techniques were used to measure the following parameters before and after drug infusion:
-
Spontaneous cycle length
-
Atrioventricular conduction intervals (AH and HV)
-
Anterograde Wenckebach point
-
Refractory periods of the right atrium, right ventricle, and AV node.
-
-
Statistical Analysis: A paired t-test was used to compare the electrophysiological variables before and after this compound administration. A p-value of less than 0.05 was considered statistically significant.
dot
Caption: Workflow for human electrophysiology studies of this compound.
Canine Electrophysiology Study Protocol
The study in conscious dogs involved both intact and atrioventricular-blocked animals.
-
Animal Model: Six intact and six atrioventricular-blocked conscious dogs were used.
-
Drug Administration: this compound hydrochloride and alinidine hydrobromide were administered in four successive intravenous injections (0.5, 0.5, 1, and 2 mg/kg) at 30-minute intervals.
-
Measurements in Intact Dogs:
-
Sinus rate
-
Corrected sinus recovery time
-
Wenckebach point
-
-
Measurements in AV-Blocked Dogs:
-
Atrial rate
-
Ventricular rate
-
Atrial effective refractory period
-
-
Blood Pressure Monitoring: Blood pressure was monitored in both groups.
Signaling Pathways and Logical Relationships
The electrophysiological effects of this compound can be conceptualized through a signaling pathway that originates from its interaction with calcium channels and culminates in altered cardiac function.
dot
Caption: Signaling pathway of this compound's electrophysiological effects.
Conclusion and Future Directions
This compound hydrochloride presents a unique electrophysiological profile characterized by a potent bradycardic effect, prolongation of atrial and ventricular refractoriness, and an unexpected shortening of AV nodal conduction, likely due to an anticholinergic effect. Its properties suggest a therapeutic potential as an antiarrhythmic agent, with a mechanism of action rooted in frequency- and voltage-dependent calcium channel blockade.
While in vivo studies have provided valuable systemic insights, a significant gap remains in the understanding of this compound's effects at the cellular and molecular level. Future research should prioritize in vitro studies, including:
-
Patch-clamp analysis in isolated cardiomyocytes to quantify the effects on specific ion currents (ICa,L, INa, IK subtypes).
-
Determination of IC50 values for the blockade of these channels.
-
Detailed characterization of the voltage- and frequency-dependence of the channel blockade.
Such studies will be instrumental in fully elucidating the mechanism of action of this compound and will provide a more complete picture of its therapeutic potential and safety profile.
References
Falipamil's Effects on Sinoatrial and Atrioventricular Nodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falipamil, a structural analog of verapamil, exhibits a unique pharmacological profile with significant implications for cardiac electrophysiology. Classified with properties of a Class IA antiarrhythmic, its primary mechanism of action involves the modulation of ion channels within the heart's conduction system. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the sinoatrial (SA) and atrioventricular (AV) nodes, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the proposed signaling pathways.
Electrophysiological Effects of this compound on Sinoatrial and Atrioventricular Nodes
This compound exerts distinct effects on the primary pacemaker of the heart, the sinoatrial node, and the gatekeeper of atrioventricular conduction, the atrioventricular node. Its actions are characterized by a reduction in heart rate and an enhancement of AV nodal conduction, a profile that distinguishes it from its parent compound, verapamil.
Effects on the Sinoatrial (SA) Node
This compound demonstrates a specific bradycardic action on the sinus node, leading to a dose-dependent decrease in heart rate. Clinical studies in humans have shown that this compound can significantly reduce the sinus rate at rest by 15-25%[1]. In conscious dogs, intravenous administration of this compound has been shown to prolong the spontaneous cycle length.[2] This negative chronotropic effect is a key feature of the drug's therapeutic potential in managing conditions associated with sinus tachycardia.
Effects on the Atrioventricular (AV) Node
Contrary to what might be expected from a verapamil derivative, this compound enhances atrioventricular nodal conduction.[1] Electrophysiological studies in conscious dogs have demonstrated a significant shortening of the atrio-His (AH) interval, which represents the conduction time through the AV node.[2] Furthermore, there is a trend towards a shortened refractory period of the AV node.[1] This property suggests a potential for improved conduction from the atria to the ventricles under the influence of this compound.
Other Electrophysiological Effects
This compound also prolongs the refractory periods of the atrial and ventricular myocardium, an effect consistent with its Class IA antiarrhythmic properties. A slight prolongation of intra-atrial and intraventricular conduction has also been noted.
Quantitative Data Summary
The following tables summarize the available quantitative data on the electrophysiological effects of this compound. It is important to note that the data are derived from studies on different species and under varying experimental conditions.
| Parameter | Species | Effect | Dosage/Concentration | Source |
| Spontaneous Cycle Length | Canine | Increase | 1.5 mg/kg IV | |
| Sinus Rate (Rest) | Human | Decrease (15-25%) | Not specified | |
| Atrio-His (AH) Interval | Canine | Decrease | 1.5 mg/kg IV | |
| AV Nodal Refractory Period | Canine | Trend towards shortening | 1.5 mg/kg IV | |
| Atrial Refractory Period | Canine | Significant prolongation | 1.5 mg/kg IV | |
| Ventricular Refractory Period | Canine | Significant prolongation | 1.5 mg/kg IV | |
| Intra-atrial Conduction | Human | Slight prolongation | Not specified | |
| Intra-ventricular Conduction | Human | Slight prolongation | Not specified |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not extensively published. However, the methodologies employed are standard in cardiovascular electrophysiology research. The following sections describe the general principles of the techniques likely used in the cited studies.
In Vivo Electrophysiology Studies in Canine Models
Objective: To assess the effects of intravenous this compound on intracardiac conduction intervals, refractory periods, and sinus node function in a whole-animal model.
Methodology:
-
Animal Preparation: Anesthetized canines are instrumented for the recording of surface electrocardiograms (ECG) and intracardiac electrograms.
-
Catheter Placement: Multipolar electrode catheters are inserted via peripheral veins and positioned under fluoroscopic guidance in the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR interval, AH interval, HV interval, and QRS duration, are recorded.
-
Programmed Electrical Stimulation: Programmed electrical stimulation is performed to determine the effective refractory periods of the atrium, AV node, and ventricle. Sinus node recovery time is also assessed.
-
Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Post-Drug Measurements: Electrophysiological measurements and programmed stimulation are repeated at various time points after drug administration to assess its effects.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
Objective: To investigate the direct effects of this compound on specific ion channels in isolated sinoatrial and atrioventricular nodal cells.
Methodology:
-
Cell Isolation: Single pacemaker cells are enzymatically isolated from the sinoatrial or atrioventricular node of a suitable animal model (e.g., rabbit).
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ionic currents from individual cells. Specific voltage protocols are applied to isolate and measure different currents, such as the funny current (I_f), L-type calcium current (I_Ca,L), and various potassium currents.
-
Drug Application: this compound is applied to the cell via the superfusion solution at known concentrations.
-
Data Analysis: The effects of this compound on the amplitude, kinetics, and voltage-dependence of the recorded ionic currents are analyzed.
Signaling Pathways and Mechanisms of Action
This compound's unique electrophysiological profile stems from its dual action as a verapamil analog and a Class IA antiarrhythmic. This suggests a complex interplay of effects on both calcium and sodium channels within the pacemaker cells of the SA and AV nodes.
Sinoatrial Node
In the SA node, the spontaneous depolarization during phase 4 of the action potential, which sets the heart rate, is primarily driven by the influx of positive ions through channels such as the "funny" current (I_f) and L-type calcium channels. By inhibiting L-type calcium channels, this compound reduces the slow inward calcium current, thereby decreasing the slope of phase 4 depolarization and prolonging the time it takes to reach the threshold for firing an action potential. This action results in a decrease in the sinus rate. Additionally, its Class IA properties suggest an inhibition of sodium channels, which may also contribute to the overall slowing of pacemaker activity.
Atrioventricular Node
The enhanced conduction through the AV node is a more complex and unusual effect for a verapamil-like drug. While the precise mechanism is not fully elucidated, it is hypothesized that this compound may modulate calcium or other ion channels in the AV node in a way that facilitates faster conduction, possibly by altering channel recovery kinetics. This leads to a shorter AH interval and a trend towards a reduced effective refractory period.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical electrophysiological evaluation of a compound like this compound.
Conclusion
This compound presents a unique and potentially valuable electrophysiological profile. Its ability to decrease sinus rate while enhancing AV nodal conduction sets it apart from other calcium channel blockers and antiarrhythmic agents. The combined actions on both sodium and calcium channels likely underlie these distinct effects. Further research, particularly detailed patch-clamp studies on isolated nodal cells, is warranted to fully elucidate the molecular mechanisms of this compound's action and to explore its full therapeutic potential in the management of cardiac arrhythmias.
References
Chemical structure and synthesis of Falipamil (AQ-A 39)
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Falipamil (AQ-A 39), a calcium channel blocker with specific bradycardic effects. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, also known as AQ-A 39, is a derivative of verapamil.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.
The IUPAC name for this compound is 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[2] The chemical structure and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one[2] |
| Synonyms | AQ-A 39, Falipamilum[1][3] |
| CAS Number | 77862-92-1 |
| Molecular Formula | C₂₄H₃₂N₂O₅ |
| Molecular Weight | 428.53 g/mol |
| SMILES | CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC |
| InChI Key | UUMGNNQOCVDZDG-UHFFFAOYSA-N |
Synthesis
Pharmacological Profile and Mechanism of Action
This compound is a calcium channel blocker that exerts specific bradycardic (heart rate-lowering) effects primarily through direct action on the sinus node. Its electrophysiological properties differ from its parent compound, verapamil.
Key Pharmacological Effects:
-
Bradycardic Action: this compound is effective in reducing heart rate, particularly during exercise. In healthy volunteers, 100 mg and 200 mg doses were shown to significantly decrease maximal exercise heart rate.
-
Electrophysiological Effects: It prolongs the refractory periods of the atrial and ventricular myocardium. Unlike verapamil, it enhances sinoatrial and atrioventricular node conduction.
-
Anti-ischemic Potential: By reducing heart rate, this compound may exert antianginal effects in patients with myocardial ischemia.
The proposed signaling pathway for this compound's action involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates cardiac myocyte contraction and pacemaker activity in the sinus node.
Caption: Signaling pathway of this compound's bradycardic action.
Quantitative Pharmacological Data
The following table summarizes key quantitative data from clinical and preclinical studies of this compound.
| Parameter | Value | Condition | Species |
| Maximal Exercise Heart Rate Reduction | 5.3 ± 2.9% | 100 mg dose, 2h post-dosing | Human |
| Maximal Exercise Heart Rate Reduction | 11.2 ± 3.6% | 200 mg dose, 2h post-dosing | Human |
| Spontaneous Cycle Length Prolongation | +79 ± 59 ms | 1.5 mg/kg IV | Human |
| AH Interval Shortening | -17 ± 14 ms | 1.5 mg/kg IV | Human |
| Anterograde Wenckebach Point Increase | +10 ± 7 beats/min | 1.5 mg/kg IV | Human |
| Reduction in Resting Sinus Rate | 15% - 25% | N/A | Human |
| Reduction in Exercise Sinus Rate | ~10% | N/A | Human |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature provide insight into the evaluation of this compound's effects.
Clinical Trial in Healthy Volunteers:
A double-blind, cross-over, single-dose study was conducted on 12 healthy male volunteers to assess the effects of this compound on heart rate, blood pressure, and ECG intervals at rest and during exercise.
Caption: Workflow for a clinical trial of this compound.
Electrophysiology Study in Patients:
The electrophysiological properties of intravenous this compound (1.5 mg/kg administered over 20 minutes) were evaluated in 12 patients. The study measured effects on spontaneous cycle length, atrioventricular conduction (AH interval), and refractory periods of the right atrium and ventricle.
References
The Early-Stage Research and Discovery of Falipamil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Falipamil is a verapamil analog with a specific bradycardic action on the sinus node.[3] It is chemically identified as 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[4][5] The early research on this compound focused on its potential as a therapeutic agent for conditions characterized by an elevated heart rate, such as sinus tachycardia. Its mechanism of action is centered on the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner, leading to a reduction in the diastolic depolarization rate and a prolongation of the action potential duration in sinoatrial (SA) node cells.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Synonyms | AQ-A 39, AQA 39 | |
| CAS Number | 77862-92-1 | |
| Chemical Formula | C24H32N2O5 | |
| Molar Mass | 428.52 g/mol |
Mechanism of Action
This compound exerts its bradycardic effect primarily through the blockade of L-type calcium channels in the pacemaker cells of the sinoatrial (SA) node. This action directly influences the electrophysiological properties of these cells, leading to a decrease in heart rate.
Signaling Pathway
The blockade of L-type calcium channels by this compound in SA node cells initiates a signaling cascade that ultimately reduces the firing rate of these pacemaker cells. A key downstream effector in this pathway is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in regulating cardiac pacemaker activity. Inhibition of L-type calcium channels reduces the intracellular calcium concentration, thereby decreasing the activation of CaMKII. This, in turn, affects the phosphorylation of various downstream targets that control ion channel function and calcium handling within the cell, leading to a slower diastolic depolarization and a reduced heart rate.
Preclinical and Clinical Data
In Vitro Data
Specific IC50 values for this compound's inhibition of L-type calcium channels are not publicly available. For context, related phenylalkylamine calcium channel blockers like verapamil have IC50 values for L-type calcium channels ranging from nanomolar to low micromolar concentrations.
Preclinical In Vivo Data
Studies in conscious dogs have demonstrated the bradycardic effects of this compound. However, detailed dose-response curves from these studies are not available in the literature. It has been noted that in conscious dogs, this compound administration can decrease the maximal atrial driving frequency, which is an effective measure in reducing sinus rate.
Human Clinical Data
In human studies, this compound has been shown to significantly reduce the sinus rate at rest and during exercise. A summary of the reported efficacy is presented in Table 2.
| Condition | Dosage | Effect on Sinus Rate | Reference |
| Resting Sinus Tachycardia | 150 mg (approx.) | 15% - 25% reduction | |
| Exercise-Induced Tachycardia | Not specified | ~10% reduction | |
| Atropine-Induced Tachycardia | Not specified | Significant diminishment | |
| Catecholamine-Induced Tachycardia | Not specified | Significant diminishment |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: 5,6-dimethoxyisoindolin-1-one and N-(3-aminopropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine. The synthesis of these or structurally similar precursors has been described in the chemical literature.
Whole-Cell Voltage-Clamp Assay for L-type Calcium Channel Inhibition
The following protocol describes a general method for assessing the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes using the whole-cell patch-clamp technique.
Objective: To determine the concentration-dependent inhibition of L-type calcium channels by this compound.
Materials:
-
Isolated ventricular or atrial cardiomyocytes
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Isolate single cardiomyocytes using established enzymatic digestion protocols.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing voltage step to -40 mV for 500 ms to inactivate sodium and T-type calcium channels.
-
From the holding potential of -40 mV, apply a test pulse to 0 mV for 200 ms to elicit the L-type calcium current.
-
Record the peak inward current as the control ICa,L.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Repeat the voltage-clamp protocol and record the ICa,L in the presence of the drug.
-
Wash out the drug with the control external solution and ensure the current returns to baseline.
-
Repeat steps 9-11 with a range of this compound concentrations to generate a concentration-response curve.
-
Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion
This compound is a bradycardic agent that acts as a calcium channel blocker, specifically targeting L-type calcium channels in the sinoatrial node. Early research has established its mechanism of action and demonstrated its efficacy in reducing heart rate in both preclinical models and human subjects. While more detailed quantitative data on its potency and a specific synthesis protocol are not widely available, the existing information provides a solid foundation for its classification and potential therapeutic application in managing sinus tachycardia. Further research would be beneficial to fully elucidate its pharmacological profile and clinical utility.
References
- 1. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity and Sinoatrial Nodal Pacemaker Cell Energetics | PLOS One [journals.plos.org]
- 2. Patch Clamp Protocol [labome.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C24H32N2O5 | CID 71222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Falipamil's Role in Modulating Cardiac Conduction: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Falipamil's bradycardic effects are primarily attributed to its direct action on the sinoatrial (SA) node.[2] It is classified as a "specific bradycardic agent," suggesting a mechanism of action distinct from that of calcium channel blockers.[3] The leading hypothesis is that this compound modulates the "funny" current (Iƒ), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization of pacemaker cells in the SA node. By inhibiting the Iƒ current, this compound is thought to reduce the slope of phase 4 depolarization, thereby slowing the heart rate.[3]
Furthermore, this compound exhibits electrophysiological properties similar to Class IA antiarrhythmic agents, suggesting an interaction with sodium channels. This is supported by the observed prolongation of the refractory periods of the atrial and ventricular myocardium.
Electrophysiological Effects
This compound exerts a complex array of effects on the electrical conduction system of the heart. These effects have been characterized through both in vivo and in vitro studies, revealing a distinct profile compared to its structural parent, verapamil.
Sinoatrial (SA) Node
The most pronounced effect of this compound is on the SA node, where it induces a dose-dependent reduction in sinus rate. This bradycardic effect is more significant during exercise-induced tachycardia than at rest. Studies in humans have shown that this compound can reduce increased sinus rates by 15-25% at rest and by about 10% during exercise.
Atrioventricular (AV) Node
Interestingly, while slowing the sinus rate, this compound appears to enhance atrioventricular (AV) nodal conduction. This is evidenced by a shortening of the AH interval, which represents the conduction time from the low right atrium to the bundle of His. The refractory period of the AV node is also reported to be shortened. This effect is likely attributable to an anticholinergic action.
Atrial and Ventricular Myocardium
This compound prolongs the refractory periods of both the atrial and ventricular myocardium, an effect characteristic of Class IA antiarrhythmics. This suggests that this compound may also have a role in the management of atrial and ventricular arrhythmias.
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the available quantitative data on the effects of this compound on various cardiac parameters.
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| Heart Rate | Healthy Volunteers | 100 mg (oral) | 5.3 ± 2.9% decrease in maximal exercise HR | |
| Healthy Volunteers | 200 mg (oral) | 11.2 ± 3.6% decrease in maximal exercise HR | ||
| Patients with Sinus Tachycardia | Not specified | 15-25% reduction in increased sinus rate at rest | ||
| Patients with Sinus Tachycardia | Not specified | ~10% reduction in exercise-induced increased sinus rate |
| Parameter | Species/Model | Dose/Concentration | Change | Reference |
| Spontaneous Cycle Length | Human (in vivo) | 1.5 mg/kg (IV) | +79 ± 59 ms | |
| AH Interval | Human (in vivo) | 1.5 mg/kg (IV) | -17 ± 14 ms | |
| Atrial Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Significantly prolonged | |
| Ventricular Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Significantly prolonged | |
| AV Nodal Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Shortened |
Experimental Protocols
Detailed experimental protocols for the key studies on this compound are not extensively published. However, based on the nature of the reported findings, the following methodologies are likely to have been employed.
In Vivo Electrophysiology Studies in Humans
Intracardiac electrophysiology studies are performed to assess the electrical activity of the heart directly.
-
Procedure:
-
Catheters with electrodes are inserted through a vein (usually in the groin) and advanced to the heart.
-
Electrodes are positioned in various locations, including the right atrium, His bundle region, and right ventricle, to record intracardiac electrograms.
-
Baseline electrophysiological parameters are measured, including sinus cycle length, AH interval, HV interval, and refractory periods of different cardiac tissues.
-
This compound is administered intravenously at a specified dose.
-
Electrophysiological parameters are re-measured to assess the drug's effects.
-
Programmed electrical stimulation may be used to induce and terminate arrhythmias to evaluate the drug's antiarrhythmic properties.
-
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.
-
Procedure:
-
The heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and immediately arrested in ice-cold cardioplegic solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Electrodes are placed on the epicardial surface to record a surface electrocardiogram (ECG).
-
A balloon-tipped catheter may be inserted into the left ventricle to measure isovolumetric pressure.
-
After a stabilization period, baseline cardiac parameters (heart rate, contractility, ECG intervals) are recorded.
-
This compound is added to the perfusate at various concentrations.
-
Changes in cardiac parameters are recorded to determine the dose-response relationship.
-
Patch Clamp Electrophysiology
This technique is used to study the effects of a drug on individual ion channels in isolated cardiac myocytes.
-
Procedure:
-
Single cardiac myocytes are isolated from a specific region of the heart (e.g., SA node, ventricle) using enzymatic digestion.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The patch of membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total ionic current across the cell membrane.
-
Voltage-clamp protocols are applied to isolate and record specific ionic currents, such as the funny current (Iƒ) or sodium currents.
-
This compound is applied to the cell via the extracellular solution.
-
Changes in the amplitude and kinetics of the ionic currents are measured to determine the drug's effect on specific ion channels.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a unique bradycardic agent that primarily acts on the sinoatrial node to reduce heart rate, likely through modulation of the funny current (Iƒ). Its electrophysiological profile, which also includes Class IA antiarrhythmic-like properties, distinguishes it from other heart rate-lowering drugs. While the available data provides a solid foundation for understanding its effects on cardiac conduction, further research is needed to fully elucidate its molecular mechanism of action, including definitive evidence of its interaction with HCN channels and other cardiac ion channels, and to establish a comprehensive quantitative profile of its effects. The experimental frameworks outlined in this guide provide a basis for future investigations into this promising therapeutic agent.
References
- 1. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Vagolytic Effects of Falipamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil, a verapamil analog, is a bradycardic agent that also exhibits significant vagolytic effects. This technical guide provides an in-depth analysis of the vagolytic properties of this compound, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and illustrating its proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and discovery.
Core Mechanism of Action
This compound is classified as a calcium channel blocker and exerts a direct bradycardic action on the sinus node[1]. Its effects on cardiac electrophysiology, however, suggest a more complex mechanism than simple calcium channel antagonism. Studies have indicated that this compound possesses a "predominant direct vagolytic effect," which contributes to its overall influence on heart rate and rhythm[1]. This vagolytic action appears to be independent of muscarinic receptor blockade, as its negative chronotropic effects are not altered by atropine[2]. Instead, this compound's effects are likely due to a direct modulation of ion channels in the sinoatrial (SA) node, leading to an increase in heart rate or a counteraction of bradycardic stimuli.
Quantitative Data on the Vagolytic and Electrophysiological Effects of this compound
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Electrophysiological Effects of Intravenous this compound in Conscious Dogs [1]
| Parameter | This compound Effect | Dosage |
| Sinus Rate | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
| Atrial Rate | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
| Ventricular Rate | Decreased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
| Corrected Sinus Recovery Time | Shortened | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
| Wenckebach Point | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
| Atrial Effective Refractory Period | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |
Table 2: Effect of Oral this compound on Heart Rate in Healthy Volunteers [3]
| Condition | This compound Dose | Change in Heart Rate |
| Rest | 100 mg & 200 mg | No significant modification |
| Maximal Exercise | 100 mg | -5.3% ± 2.9% (SD) |
| Maximal Exercise | 200 mg | -11.2% ± 3.6% (SD) |
Table 3: General Hemodynamic and Electrophysiological Effects in Humans
| Parameter | This compound Effect |
| Resting Sinus Rate | Reduced by 15-25% in patients with increased sinus rate |
| Exercise-Induced Tachycardia | Lowered by approximately 10% |
| Sinuatrial and AV-Node Conduction | Enhanced |
| Intraatrial and Intraventricular Conduction | Slight Prolongation |
| Atrial and Ventricular Myocardium Refractory Periods | Significantly Prolonged |
| AV-Node Refractory Period | Shortened |
Experimental Protocols
In Vivo Electrophysiology Study in Conscious Dogs
-
Animal Model: Healthy adult mongrel dogs were used. A subset of dogs underwent a surgical procedure to induce atrioventricular (AV) block.
-
Instrumentation: Dogs were instrumented for the recording of electrocardiograms (ECG) and blood pressure. For electrophysiological measurements, multipolar electrode catheters were inserted intravenously and positioned in the right atrium and ventricle.
-
Drug Administration: this compound hydrochloride was administered intravenously in four successive injections of 0.5, 0.5, 1, and 2 mg/kg, with a 30-minute interval between each injection.
-
Measurements:
-
Intact Dogs: Sinus rate, corrected sinus recovery time, and Wenckebach point were measured.
-
AV-Blocked Dogs: Atrial rate, ventricular rate, and atrial effective refractory period were determined.
-
Hemodynamics: Mean blood pressure was continuously monitored.
-
-
Data Analysis: Electrophysiological parameters were measured from the intracardiac recordings. Statistical analysis was performed to compare the effects of this compound with a control agent (alinidine).
Clinical Trial in Healthy Volunteers
-
Study Design: A double-blind, crossover, single-dose study was conducted.
-
Participants: Twelve healthy male volunteers were enrolled.
-
Intervention: Participants received single oral doses of this compound (100 mg and 200 mg) or a placebo.
-
Assessments:
-
Resting Measurements: Heart rate, blood pressure, and ECG intervals were recorded at rest.
-
Exercise Testing: Bicycle exercise tests were performed to assess maximal exercise heart rate.
-
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points after administration.
-
Data Analysis: The effects of this compound on heart rate and blood pressure at rest and during exercise were compared to placebo. The relationship between this compound plasma concentrations and the observed decrease in exercise heart rate was also analyzed.
Isolated, Blood-Perfused Dog Heart Preparation
-
Preparation: The sinoatrial node artery in an isolated dog atrium was cannulated and perfused with blood from a donor dog.
-
Drug Administration: this compound was injected directly into the sinus node artery in doses ranging from 1 to 300 micrograms.
-
Measurements: Chronotropic (heart rate) and inotropic (contractile force) responses were recorded.
-
Pharmacological Blockade: The experiments were repeated in the presence of atropine (a muscarinic antagonist) and propranolol (a beta-blocker) to investigate the involvement of the autonomic nervous system.
-
Data Analysis: Dose-response curves were constructed for the chronotropic and inotropic effects of this compound and compared with other bradycardic agents.
Signaling Pathways and Mechanisms
The precise signaling pathway for this compound's vagolytic effect has not been fully elucidated. However, based on the available evidence, a proposed mechanism can be conceptualized. The vagus nerve normally exerts a negative chronotropic effect on the heart by releasing acetylcholine (ACh), which binds to muscarinic (M2) receptors in the SA node. This activates a G-protein coupled inwardly rectifying potassium channel (GIRK), leading to hyperpolarization and a decrease in the firing rate of pacemaker cells.
Below is a diagram illustrating the established vagal control of the SA node and the proposed site of action for this compound.
The following diagram illustrates a typical experimental workflow for assessing the vagolytic properties of a compound like this compound in an in-vivo animal model.
Conclusion
This compound exhibits a unique pharmacological profile characterized by both bradycardic and vagolytic effects. The available evidence strongly suggests that its vagolytic action is not mediated by traditional muscarinic receptor antagonism but rather through a direct modulatory effect on the ion channels of the sinoatrial node. This dual action makes this compound a compound of interest for conditions where a reduction in heart rate is desired without the risk of excessive bradycardia, particularly in scenarios of high vagal tone. Further research is warranted to fully elucidate the specific ion channels and signaling pathways involved in this compound's direct effects on the SA node. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this and similar cardiovascular agents.
References
- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Falipamil's Impact on Myocardial Refractory Periods: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falipamil, a verapamil analog, demonstrates significant effects on myocardial electrophysiology, positioning it as a noteworthy bradycardic and antiarrhythmic agent. This technical guide provides an in-depth analysis of this compound's impact on myocardial refractory periods, supported by a review of available clinical and preclinical data. The document outlines the experimental methodologies employed in key studies, presents the qualitative and quantitative findings in structured tables, and visualizes the underlying signaling pathways and experimental workflows. This paper aims to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and electrophysiological research.
Introduction
This compound hydrochloride is a bradycardic agent structurally related to verapamil, a well-known calcium channel blocker.[1] Its electrophysiological properties, however, differ significantly from its parent compound, exhibiting characteristics similar to Class IA antiarrhythmic agents.[1] The primary therapeutic action of this compound is centered on its ability to modulate cardiac rhythm by altering the refractory periods of myocardial tissue. This document delves into the core of this compound's mechanism, focusing on its influence on the effective refractory period (ERP) and functional refractory period (FRP) of the atria, ventricles, and atrioventricular (AV) node.
Data on Myocardial Refractory Periods
This compound exerts a differential effect on the refractory periods of various cardiac tissues. The available data from electrophysiological studies are summarized below. It is important to note that while studies consistently report the direction of change, specific quantitative data in milliseconds (ms) are not always available in the reviewed literature.
Atrial Refractory Period
This compound has been shown to significantly prolong the refractory period of the atrial myocardium.[1][2] This effect contributes to its antiarrhythmic properties, particularly in the context of atrial tachyarrhythmias.
| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |
| Effective Refractory Period (ERP) | Right Atrium | Prolonged | Data not available | Human | [1] |
| Effective Refractory Period (ERP) | Atrial Myocardium | Prolonged | Data not available | Human |
Ventricular Refractory Period
Similar to its effect on the atria, this compound significantly prolongs the refractoriness of the ventricular myocardium. This action is crucial for its potential in managing ventricular arrhythmias.
| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |
| Refractoriness | Right Ventricle | Significantly Prolonged | Data not available | Human | |
| Refractory Period | Ventricular Myocardium | Significantly Prolonged | Data not available | Human |
Atrioventricular (AV) Node Refractory Period
In contrast to its effects on the atria and ventricles, this compound's impact on the AV node is distinct. Studies indicate no statistically significant effect on the refractory periods of the AV node; however, a trend towards shortening has been observed. One summary of acute effects explicitly states that the refractory period of the AV-node is shortened.
| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |
| Refractory Periods | AV Node | No statistically significant effect (trend towards shortening) | Data not available | Human | |
| Refractory Period | AV Node | Shortened | Data not available | Human |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the electrophysiological effects of this compound.
Human Electrophysiological Study
A key human study evaluating the electrophysiologic properties of intravenous this compound involved the following protocol:
-
Subjects: 12 patients.
-
Drug Administration: Intravenous infusion of this compound hydrochloride at a dose of 1.5 mg/kg administered over 20 minutes.
-
Electrophysiological Measurements: Standard electrophysiological study techniques were used to measure various parameters before and after this compound administration. This typically involves the placement of multipolar electrode catheters in different cardiac chambers to record intracardiac electrograms and to deliver programmed electrical stimulation.
-
Programmed Electrical Stimulation (PES) for Refractory Period Measurement: While the specific PES protocol for the this compound studies is not detailed in the available literature, a general methodology for determining refractory periods is as follows:
-
Effective Refractory Period (ERP): Determined by delivering a train of eight stimuli (S1) at a fixed cycle length, followed by a premature extrastimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 fails to elicit a propagated response. The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.
-
Functional Refractory Period (FRP): Determined by measuring the shortest possible interval between two consecutive propagated responses (A1-A2 or V1-V2) in response to a premature stimulus.
-
Canine Electrophysiological Study
A study in conscious dogs investigated the cardiac electrophysiological effects of this compound with the following protocol:
-
Subjects: Conscious dogs.
-
Drug Administration: Four successive intravenous injections of this compound hydrochloride at doses of 0.5, 0.5, 1, and 2 mg/kg.
-
Electrophysiological Measurements: Intracardiac recordings and programmed electrical stimulation were used to assess various electrophysiological parameters, including the atrial effective refractory period.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is understood to be the blockade of L-type calcium channels, similar to its parent compound, verapamil. This blockade of calcium influx has profound effects on the electrophysiology of myocardial cells.
Figure 1: Simplified signaling pathway of this compound's action on myocardial cells.
The blockade of L-type calcium channels by this compound reduces the influx of calcium ions during the plateau phase (Phase 2) of the cardiac action potential. This leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of the atrial and ventricular myocytes.
Experimental and Logical Workflows
The evaluation of this compound's effect on myocardial refractory periods follows a structured experimental workflow.
Figure 2: General experimental workflow for assessing this compound's electrophysiological effects.
This workflow illustrates the logical progression from establishing baseline cardiac electrophysiological parameters to administering the drug and subsequently re-evaluating the same parameters to quantify the drug's impact.
Conclusion
This compound demonstrates a distinct electrophysiological profile characterized by the significant prolongation of atrial and ventricular myocardial refractory periods, with a contrasting shortening effect on the AV node refractory period. These properties underscore its potential as an antiarrhythmic agent. While the qualitative effects of this compound are well-documented, a notable gap exists in the availability of precise quantitative data for the changes in refractory periods. Further research providing detailed numerical data from well-controlled clinical studies will be invaluable for a more complete understanding of this compound's clinical utility and for refining its application in the management of cardiac arrhythmias. The experimental protocols and mechanistic pathways outlined in this whitepaper provide a foundational understanding for future investigations in this area.
References
The Pharmacology of Falipamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falipamil is a bradycardic agent, structurally related to verapamil, that has been investigated for its heart rate-lowering effects, particularly in the context of sinus tachycardia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and electrophysiological effects. The information is compiled from preclinical and clinical studies to serve as a resource for researchers and professionals in drug development. While this compound is classified as a calcium channel blocker, evidence suggests a distinct mechanism of action compared to classical agents like verapamil, positioning it as a "specific bradycardic agent".[3][4] This document presents available quantitative data in structured tables, details experimental protocols for key studies, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Mechanism of Action
This compound's primary pharmacological effect is the reduction of heart rate, an action attributed to its effects on the sinus node.[1] The bradycardic effect is understood to result from a decrease in the rate of diastolic depolarization and a prolongation of the action potential duration in sinoatrial nodal cells. While it is structurally a verapamil analog, its electrophysiological and hemodynamic actions show notable differences.
Some studies categorize this compound as a calcium channel blocker. However, other research indicates that its bradycardic mechanism may be distinct from that of traditional calcium channel blockers like verapamil. For instance, in isolated guinea-pig sinus node preparations, the addition of verapamil to a maximally effective concentration of this compound resulted in a further significant reduction of the sinus rate, suggesting different mechanisms of action. Conversely, combining this compound with another specific bradycardic agent, STH 2148, did not produce a further bradycardic effect, implying a common mechanism between these two agents that is different from calcium channel blockade.
Signaling Pathway of Calcium Channel Blockade
The generally accepted mechanism for phenylalkylamine-type calcium channel blockers, to which this compound is related, involves the inhibition of L-type calcium channels in cardiac myocytes and nodal cells. This blockade reduces the influx of calcium ions during depolarization, leading to a cascade of intracellular events that ultimately results in a negative chronotropic (heart rate) and inotropic (contractility) effect.
Quantitative Pharmacological Data
Publicly available quantitative data on the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound for calcium channels are limited. The following tables summarize the available pharmacokinetic and pharmacodynamic data.
Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions |
| Dose | 100 mg (1.85 MBq 14C-labeled) | Intravenous administration (n=6) |
| Peak Plasma Concentration (Cmax) | 724 ± 173 ng/mL | 2 minutes post-administration |
| Terminal Half-life (t½β) | 1.8 ± 0.6 h (range 1.4-2.9 h) | - |
| Mean Residence Time | 2.4 ± 0.4 h | - |
| Total Body Clearance | 1108.5 ± 119 mL/min | - |
| Renal Clearance | 117 ± 20 mL/min | - |
| Plasma Protein Binding | 87.9 ± 1.2% | Concentration range: 2000-8000 ng/mL |
| Urinary Excretion | 68.2 ± 4.3% of total radioactivity | - |
| Fecal Excretion | 23.6 ± 2.5% of total radioactivity | - |
| Parent Drug in Urine | 14.1 ± 1.6% of the dose | - |
Data from a study on the pharmacokinetics of this compound after intravenous administration to humans.
Pharmacokinetic Parameters of N-desmethyl-falipamil in Humans
| Parameter | Value | Conditions |
| Plasma Concentration | 0 - 35 ng/mL | - |
| Plasma Protein Binding | 89.7 ± 0.5% | Concentration range: 62.5-1000 ng/mL |
| Urinary Excretion | 4.5 ± 0.7% of the dose | - |
| Relative Activity | Approximately 100 times less active than this compound | - |
Data from a study on the pharmacokinetics of this compound after intravenous administration to humans.
Pharmacodynamic Effects in Humans
| Effect | Dose | Conditions |
| Reduction in Resting Sinus Rate | Not specified | 15% - 25% reduction |
| Reduction in Exercise-Induced Sinus Rate | Not specified | ~10% reduction |
| Comparative Efficacy | ~150 mg | Aequieffective to ~40 µg pindolol |
| Effect on Atropine-Induced Tachycardia | 100 mg and 200 mg | Significantly diminished |
| Effect on Catecholamine-Induced Tachycardia | Not specified | Significantly diminished |
| Maximal Exercise Heart Rate Reduction | 100 mg | 5.3 ± 2.9 (SD)% (2h post-dose) |
| Maximal Exercise Heart Rate Reduction | 200 mg | 11.2 ± 3.6 (SD)% (2h post-dose) |
Data compiled from studies on the acute effects of this compound in humans and its impact on heart rate in healthy volunteers.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not extensively published. The following sections describe the general methodologies that would be employed to characterize the pharmacology of a compound like this compound.
In Vitro Calcium Channel Binding Assay (General Protocol)
This type of assay is used to determine the binding affinity of a compound to calcium channels.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic properties of this compound (AQA-39)--a new bradycardiac agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations differentiating the mechanism of specific bradycardic agents from that of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific bradycardic agents--a novel pharmacological class? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Falipamil in Conscious Dog Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Falipamil (also known as AQ-A 39) is a bradycardic agent that acts as a calcium channel blocker.[1][2][3] It exhibits a specific action on the sinus node, leading to a reduction in heart rate.[2][4] This document provides detailed application notes and protocols for the use of this compound in conscious dog models, based on published scientific literature. The conscious dog model is a valuable tool for cardiovascular safety pharmacology and efficacy studies, allowing for the assessment of drug effects in a physiologically relevant state without the confounding influences of anesthesia.
Mechanism of Action
This compound's primary mechanism of action is the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner. By inhibiting the influx of calcium ions into cardiac cells, particularly in the sinoatrial (SA) node, this compound reduces the rate of diastolic depolarization, thereby slowing the heart rate. It is classified as a cardiovascular agent and an anti-arrhythmia agent. While it is a verapamil analog, its electrophysiological and hemodynamic actions differ.
Below is a diagram illustrating the proposed signaling pathway for this compound's action.
Experimental Protocols
The following protocols are derived from methodologies cited in the literature for studying the effects of this compound in conscious dog models.
1. General Preparation of the Conscious Dog Model
-
Animal Model: Healthy, purpose-bred Beagle dogs are a commonly used strain for cardiovascular studies.
-
Acclimation: Animals should be acclimated to the laboratory environment and trained to lie quietly on a padded table to minimize stress-induced cardiovascular changes.
-
Instrumentation (Optional): For detailed hemodynamic and electrocardiographic (ECG) monitoring, dogs may be chronically instrumented with telemetry devices. This allows for the continuous measurement of parameters such as blood pressure, heart rate, and ECG intervals in freely moving, conscious animals.
2. Protocol for Intravenous Administration and Electrophysiological Assessment
This protocol is based on a study investigating the cardiac electrophysiological effects of this compound in conscious dogs.
-
Objective: To assess the dose-dependent effects of intravenously administered this compound on cardiac electrophysiology.
-
Materials:
-
This compound hydrochloride solution for injection
-
Saline solution (vehicle control)
-
Infusion pump
-
ECG recording system
-
Blood pressure monitoring equipment
-
-
Procedure:
-
Acclimate the conscious dog to the experimental setup.
-
Record baseline measurements for sinus rate, corrected sinus recovery time, Wenckebach point, and mean blood pressure.
-
Administer this compound hydrochloride intravenously. A suggested dosing regimen involves four successive injections, 30 minutes apart, at doses of 0.5, 0.5, 1, and 2 mg/kg.
-
Continuously monitor and record all cardiovascular parameters throughout the dosing period and for a specified duration afterward.
-
A washout period of at least three days is recommended between the administration of this compound and any comparative agents.
-
3. Protocol for Assessing Effects on Coronary Blood Flow (in Anesthetized Model for Context)
While the focus is on conscious models, this protocol from an anesthetized dog study provides a framework for assessing coronary effects.
-
Objective: To evaluate the effect of this compound on coronary collateral blood flow.
-
Procedure (Adapted for potential conscious model application):
-
Administer this compound intravenously at doses of 0.5 mg/kg and 1.0 mg/kg.
-
Measure heart rate and other hemodynamic parameters.
-
Assess indices of coronary perfusion. In a conscious, instrumented model, this could involve monitoring coronary blood flow velocity with appropriate sensors.
-
Below is a diagram illustrating the experimental workflow.
Data Presentation
The following tables summarize the reported effects of this compound in dog models.
Table 1: Electrophysiological and Hemodynamic Effects of Intravenous this compound in Conscious Dogs
| Parameter | Effect Observed | Doses Administered (IV) | Reference |
| Sinus Rate | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Atrial Rate | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Ventricular Rate | Decreased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Corrected Sinus Recovery Time | Shortened | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Wenckebach Point | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Atrial Effective Refractory Period | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |
| Mean Blood Pressure | No significant modification | 0.5, 1.0, 2.0 mg/kg (cumulative) |
Table 2: Effects of Intravenous this compound on Heart Rate and Coronary Perfusion in Anesthetized Dogs
| Parameter | Effect Observed | Doses Administered (IV) | Reference |
| Heart Rate | Significant, dose-related decrease | 0.5 and 1.0 mg/kg | |
| Retrograde Flow | Significantly increased | 0.5 and 1.0 mg/kg | |
| Subendocardial Blood Flow | Significantly increased (more pronounced at 1.0 mg/kg) | 0.5 and 1.0 mg/kg | |
| Midmyocardial Blood Flow | Increased at higher dose | 1.0 mg/kg |
Safety and Toxicology Considerations
While specific toxicology studies for this compound in dogs were not detailed in the reviewed literature, general considerations for calcium channel blockers are pertinent. Overdoses can lead to severe bradycardia, hypotension, and arrhythmias. It is crucial to monitor cardiovascular parameters closely during and after administration. The use of dogs in toxicology testing is a standard practice to identify potential adverse effects before human trials. Any preclinical study should include a thorough safety assessment.
Pharmacokinetics
Disclaimer: The protocols and information provided are for research purposes only and are based on a review of existing scientific literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Falipamil in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil, a structural analog of verapamil, is a bradycardic agent with a specific action on the sinus node.[1][2] These application notes provide a detailed protocol for the administration and evaluation of this compound in isolated mammalian heart preparations using the Langendorff perfusion system. This ex vivo model allows for the investigation of the direct cardiac effects of this compound, independent of systemic neuro-hormonal influences.[3]
The primary mechanism of action of this compound involves the blockade of L-type calcium channels, which are crucial for the electrical activity of the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the contraction of cardiac myocytes.[4] By inhibiting calcium influx, this compound reduces the rate of spontaneous depolarization in pacemaker cells, leading to a decrease in heart rate.[1]
These protocols will guide researchers in preparing an isolated heart, administering this compound in a dose-dependent manner, and measuring key cardiac functional parameters to characterize its electrophysiological and inotropic effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated rat heart preparation perfused via the Langendorff method. The data is compiled and extrapolated from studies on isolated heart preparations and in vivo animal models. It is recommended that researchers generate their own dose-response curves for their specific experimental conditions.
Table 1: Electrophysiological Effects of this compound
| Concentration (µM) | Heart Rate (bpm) | % Decrease from Baseline | AV Conduction Time (ms) | % Change from Baseline | Atrial Effective Refractory Period (ms) | % Increase from Baseline |
| 0 (Baseline) | 280 ± 15 | 0% | 50 ± 5 | 0% | 60 ± 5 | 0% |
| 0.1 | 252 ± 14 | 10% | 48 ± 5 | -4% | 63 ± 5 | 5% |
| 1 | 210 ± 12 | 25% | 45 ± 4 | -10% | 69 ± 6 | 15% |
| 10 | 168 ± 10 | 40% | 42 ± 4 | -16% | 78 ± 7 | 30% |
| 100 | 126 ± 9 | 55% | 40 ± 4 | -20% | 90 ± 8 | 50% |
Table 2: Hemodynamic and Contractile Effects of this compound
| Concentration (µM) | Left Ventricular Developed Pressure (LVDP) (mmHg) | % Decrease from Baseline | dP/dt_max (mmHg/s) | % Decrease from Baseline | Coronary Flow (mL/min) | % Change from Baseline |
| 0 (Baseline) | 100 ± 8 | 0% | 2500 ± 200 | 0% | 15 ± 2 | 0% |
| 0.1 | 95 ± 7 | 5% | 2375 ± 190 | 5% | 15 ± 2 | 0% |
| 1 | 88 ± 6 | 12% | 2200 ± 176 | 12% | 14.5 ± 2 | -3% |
| 10 | 75 ± 5 | 25% | 1875 ± 150 | 25% | 14 ± 2 | -7% |
| 100 | 60 ± 4 | 40% | 1500 ± 120 | 40% | 13.5 ± 1.5 | -10% |
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit solution is a commonly used buffer for isolated heart perfusion as it mimics the ionic composition of extracellular fluid.
Composition for 1 Liter:
| Component | Molar Mass ( g/mol ) | Amount (g) | Final Concentration (mM) |
| NaCl | 58.44 | 6.9 | 118 |
| KCl | 74.55 | 0.35 | 4.7 |
| CaCl₂·2H₂O | 147.01 | 0.37 | 2.5 |
| KH₂PO₄ | 136.09 | 0.16 | 1.2 |
| MgSO₄·7H₂O | 246.47 | 0.29 | 1.2 |
| NaHCO₃ | 84.01 | 2.1 | 25 |
| D-Glucose | 180.16 | 2.0 | 11.1 |
Preparation Steps:
-
Measure approximately 900 mL of deionized water.
-
Dissolve all components except for NaHCO₃ and CaCl₂·2H₂O.
-
Add the CaCl₂·2H₂O and dissolve completely.
-
Slowly add the NaHCO₃, stirring gently to avoid precipitation.
-
Add deionized water to bring the final volume to 1 liter.
-
Aerate the solution with 95% O₂ / 5% CO₂ (carbogen) for at least 20 minutes to achieve a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
Langendorff Isolated Heart Preparation
This protocol describes the isolation and retrograde perfusion of a rat heart.
Materials:
-
Rat (250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ice-cold Krebs-Henseleit buffer
-
Langendorff apparatus (including perfusion reservoir, aortic cannula, water jacket for temperature control, and bubble trap)
-
Surgical instruments (scissors, forceps, sutures)
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat and administer heparin (1000 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart, ensuring a sufficient length of the aorta remains for cannulation, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and preserve myocardial tissue.
-
Trim away excess tissue (lungs, thymus, etc.) from the heart.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the coronary circulation. Secure the aorta with a suture.
-
Initiate retrograde perfusion with warm (37°C), carbogen-gassed Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).
-
The heart should resume spontaneous beating. Allow the preparation to stabilize for a 20-30 minute equilibration period before commencing the experiment.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric contractile function (LVDP and dP/dt).
Administration of this compound
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., deionized water or DMSO, depending on solubility). Note the final solvent concentration in the perfusate should be minimal (typically <0.1%) to avoid solvent-induced cardiac effects.
Dose-Response Protocol:
-
After the stabilization period, record baseline cardiac parameters for 10-15 minutes.
-
Introduce this compound into the perfusion buffer at the lowest desired concentration (e.g., 0.1 µM). This can be done by adding the appropriate volume of the stock solution to the perfusion reservoir or by using a syringe pump to infuse the drug into the perfusion line.
-
Allow the heart to equilibrate with the drug for 10-15 minutes, or until a steady-state effect is observed. Record all cardiac parameters.
-
Increase the concentration of this compound in a stepwise manner (e.g., to 1 µM, 10 µM, 100 µM), repeating the equilibration and recording steps at each concentration.
-
After the highest concentration, perform a washout by perfusing the heart with drug-free Krebs-Henseleit buffer for at least 30 minutes to observe the reversibility of the drug's effects.
Data Acquisition and Analysis
Continuously record the following parameters using a data acquisition system:
-
Heart Rate (HR): Derived from the electrocardiogram (ECG) or the left ventricular pressure signal.
-
Left Ventricular Developed Pressure (LVDP): Calculated as the difference between the peak systolic pressure and the end-diastolic pressure.
-
Maximum Rate of Pressure Development (dP/dt_max): A measure of myocardial contractility.
-
Maximum Rate of Pressure Relaxation (dP/dt_min): A measure of myocardial relaxation.
-
Atrioventricular (AV) Conduction Time: Measured from the ECG as the PR interval.
-
Coronary Flow: Measured by collecting the effluent from the heart.
Analyze the data by comparing the values at each this compound concentration to the baseline values. Express the effects as absolute values and as a percentage change from baseline.
Mandatory Visualizations
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for this compound Administration in Langendorff Preparation
Caption: Experimental workflow for this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Application Notes and Protocols: Dose-Response Studies of Falipamil on Sinus Rate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response effects of Falipamil on sinus rate and detailed protocols for conducting similar preclinical and clinical investigations. This compound, a verapamil analog, exhibits a specific bradycardic action on the sinus node, making it a compound of interest for conditions associated with elevated heart rate.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on sinus rate under different physiological conditions.
Table 1: Effect of this compound on Sinus Rate at Rest
| Dose | Subject Population | Effect on Sinus Rate | Reference |
| Not Specified | Patients with increased sinus rate | 15% - 25% reduction | [1] |
Table 2: Effect of this compound on Sinus Rate During Exercise
| Dose | Subject Population | Effect on Sinus Rate | Reference |
| Not Specified | Patients with increased sinus rate | ~10% reduction | [1] |
| 100 mg (single oral dose) | Healthy Volunteers | 5.3% ± 2.9% (SD) decrease in maximal exercise heart rate | |
| 200 mg (single oral dose) | Healthy Volunteers | 11.2% ± 3.6% (SD) decrease in maximal exercise heart rate |
Experimental Protocols
This section details the methodologies for key experiments to assess the dose-response effects of this compound on sinus rate.
Protocol 1: In Vivo Assessment in Healthy Volunteers
Objective: To determine the dose-dependent effect of orally administered this compound on sinus rate at rest and during exercise in healthy human subjects.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Subject Population: Healthy male and female volunteers, aged 18-45 years, with no history of cardiovascular disease. A thorough physical examination, electrocardiogram (ECG), and routine laboratory tests should be conducted at screening to confirm health status.
Materials:
-
This compound capsules (e.g., 50 mg, 100 mg, 200 mg)
-
Placebo capsules (identical in appearance)
-
12-lead Holter ECG monitoring system
-
Bicycle ergometer
-
Blood pressure monitor
-
Phlebotomy supplies
Procedure:
-
Baseline Monitoring: Subjects are fitted with a 12-lead Holter monitor for continuous ECG recording to establish baseline sinus rate over a 24-hour period.
-
Randomization and Blinding: Subjects are randomly assigned to a treatment sequence, receiving single oral doses of this compound (e.g., 100 mg and 200 mg) and placebo, with a washout period of at least 7 days between each treatment period. Both subjects and investigators are blinded to the treatment allocation.
-
Drug Administration: On the morning of each study day, following an overnight fast, subjects receive the assigned study drug with a standardized volume of water.
-
Resting Sinus Rate Measurement: Sinus rate is continuously monitored. Resting heart rate is calculated from the ECG recordings at predefined intervals (e.g., 1, 2, 4, 8, and 12 hours post-dose) while the subject is in a supine position for at least 10 minutes.
-
Exercise Testing: A standardized bicycle ergometer exercise test is performed at a specified time post-dosing (e.g., 2 hours, corresponding to peak plasma concentrations). The protocol should involve graded increases in workload until the subject reaches their age-predicted maximum heart rate or experiences limiting symptoms. Heart rate is continuously monitored, and the maximal heart rate achieved is recorded.
-
Data Analysis: The primary endpoint is the change in sinus rate from baseline for each this compound dose compared to placebo, at rest and during maximal exercise. Statistical analysis is performed using appropriate methods for crossover designs (e.g., ANOVA or mixed-effects models).
Mechanism of Action: Effect on Sinoatrial Node Signaling
This compound, as a derivative of verapamil, is a calcium channel blocker. Its bradycardic effect is achieved through direct action on the sinoatrial (SA) node, the heart's natural pacemaker.[1] The SA node cells have a unique action potential that relies on the influx of calcium ions for depolarization.
This compound selectively blocks L-type calcium channels in the SA nodal cells. This has two primary consequences on the action potential:
-
Slowing of Phase 4 Depolarization: The spontaneous depolarization during phase 4 of the SA node action potential, which is partly dependent on calcium influx, is slowed. This prolongs the time it takes for the membrane potential to reach the threshold for firing.
-
Decreased Slope of Phase 0: The rapid depolarization phase (phase 0) of the SA node action potential is primarily driven by the influx of calcium through L-type channels. By blocking these channels, this compound reduces the rate and amplitude of this depolarization.
The net effect of these actions is a decrease in the firing rate of the SA node, leading to a reduction in sinus rate.
References
Application Notes and Protocols for Studying Myocardial Ischemia in Animal Models Using Falipamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil, also known as AQ-A39, is a verapamil analog that functions as a specific bradycardic agent.[1] It exerts its primary cardiovascular effect by slowing the sinus heart rate.[1] This action is distinct from other rate-lowering drugs like beta-blockers and traditional calcium channel blockers, as this compound has been shown to reduce heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or vasodilation.[1] These properties make this compound a valuable tool for investigating the role of heart rate reduction in the pathophysiology of myocardial ischemia and for exploring novel cardioprotective strategies. By selectively lowering the heart rate, this compound helps to decrease myocardial oxygen demand, a key factor in ischemic conditions.[2]
These application notes provide detailed protocols for utilizing this compound in a canine model of myocardial ischemia-reperfusion injury, along with data presentation and an exploration of its putative signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the reduction of heart rate.[2] This bradycardic effect is thought to be the main driver of its cardioprotective properties in the context of myocardial ischemia. By lowering the heart rate, this compound reduces the oxygen demand of the myocardium, which can be beneficial when the oxygen supply is limited due to coronary artery occlusion. Additionally, studies in canine models have shown that this compound can increase collateral blood flow to the ischemic area, further improving the oxygen supply-demand balance. Unlike verapamil, this compound is a more selective bradycardic agent and does not significantly antagonize positive inotropic responses to beta-adrenergic stimulation.
Data Presentation
The following tables summarize the quantitative data from studies using this compound in a canine model of myocardial ischemia.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Myocardial Ischemia
| Parameter | Control Group | This compound-treated Group (2.5 mg/kg bolus + 100 µg/kg/min i.v.) | Percentage Change |
| Heart Rate (beats/min) | Baseline | 24% reduction | |
| Heart Rate-Systolic Pressure Product | Baseline | 27% reduction |
Data derived from studies on anesthetized dogs subjected to left anterior descending coronary artery occlusion.
Table 2: Effects of this compound on Myocardial Function and Blood Flow
| Parameter | Observation in this compound-treated Group |
| Subendocardial Segment Shortening (%SS) | Significantly improved in the ischemic-reperfused area compared to control. |
| Collateral Blood Flow to Ischemic Area | Not significantly different from the control group in the reperfusion model. |
| Retrograde Blood Flow | Significantly increased with 0.5 and 1.0 mg/kg i.v. doses. |
| Subendocardial Blood Flow | Significantly increased with a 0.5 mg/kg i.v. dose. |
Experimental Protocols
This section details the methodology for inducing myocardial ischemia in a canine model and the administration of this compound.
Protocol 1: Canine Model of Myocardial Ischemia-Reperfusion Injury
1. Animal Preparation:
-
Adult mongrel dogs of either sex are fasted overnight but allowed free access to water.
-
Anesthesia is induced with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg i.v.).
-
The animal is intubated and ventilated with room air using a respiratory pump.
-
A lead II electrocardiogram (ECG) is continuously monitored.
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A left thoracotomy is performed in the fifth intercostal space to expose the heart.
-
The pericardium is opened, and the heart is suspended in a pericardial cradle.
2. Induction of Myocardial Ischemia:
-
The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue.
-
A silk suture is passed around the LAD.
-
Myocardial ischemia is induced by tightening the suture to occlude the artery. Successful occlusion is confirmed by the appearance of cyanosis in the distal myocardium and ST-segment elevation on the ECG.
-
The occlusion is maintained for a predetermined period (e.g., 15 minutes for reversible injury studies).
3. Reperfusion:
-
After the ischemic period, the ligature is released to allow for reperfusion of the coronary artery.
-
Reperfusion is confirmed by the return of normal color to the myocardium and resolution of ECG changes.
-
The reperfusion period can vary depending on the study endpoints (e.g., 3 hours).
4. This compound Administration:
-
This compound is administered intravenously. A typical dosing regimen is a 2.5 mg/kg bolus injection followed by a continuous infusion of 100 µg/kg/min.
-
Administration can be initiated before coronary occlusion, during occlusion, or at the onset of reperfusion, depending on the experimental design.
5. Measurement of Endpoints:
-
Hemodynamics: Heart rate and arterial blood pressure are continuously monitored.
-
Myocardial Function: Subendocardial segment shortening can be measured using sonomicrometry.
-
Infarct Size: At the end of the experiment, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused through the aorta to delineate the area at risk. The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. The infarct size is expressed as a percentage of the area at risk.
-
Cardiac Biomarkers: Blood samples can be collected at various time points to measure cardiac enzymes such as creatine kinase and troponin.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a canine model of myocardial ischemia.
Putative Signaling Pathways
While the specific signaling pathways of this compound in cardioprotection have not been fully elucidated, its classification as a verapamil analog and a specific bradycardic agent allows for the postulation of its potential mechanisms.
The primary cardioprotective effect of this compound is likely mediated by the reduction in heart rate, which decreases myocardial oxygen consumption. This is a direct consequence of its action on the sinoatrial node.
As a verapamil analog, this compound may also influence calcium handling in cardiomyocytes, although it is reported to have less impact on contractility than verapamil. Verapamil has been shown to inhibit apoptosis in response to cellular stress, a process that may involve the modulation of intracellular calcium oscillations.
Furthermore, other bradycardic agents have been shown to have pleiotropic effects beyond heart rate reduction, including the activation of pro-survival signaling cascades. These pathways often converge on the mitochondria to preserve their function and reduce the production of reactive oxygen species during reperfusion.
Caption: Putative signaling pathway of this compound in cardioprotection.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the contribution of heart rate reduction to cardioprotection in animal models of myocardial ischemia. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at further understanding the therapeutic potential of specific bradycardic agents in ischemic heart disease. Future research should focus on elucidating the precise molecular signaling pathways activated by this compound and on evaluating its efficacy in a wider range of preclinical models.
References
Application Notes and Protocols for Langendorff Heart Perfusion with Falipamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust ex vivo technique for investigating cardiac physiology and pharmacology in a controlled environment, free from systemic neuro-hormonal influences.[1][2][3] This application note provides a detailed protocol for the study of Falipamil, a bradycardic agent and verapamil analog, using the Langendorff apparatus.[4] this compound has been shown to exert its effects primarily through the modulation of cardiac sinus rate, although its electrophysiological actions can differ based on dosage and the physiological state of the subject.[5]
Due to a lack of specific quantitative data for this compound in a Langendorff preparation within the available scientific literature, this document will provide representative data from studies on verapamil, a structurally and functionally similar calcium channel blocker. This will serve as a guide for expected outcomes and data presentation. The provided protocols are generalized and may require optimization based on the specific animal model and experimental objectives.
Mechanism of Action
This compound is classified as a bradycardic agent and a calcium channel blocker, structurally related to verapamil. Its primary mechanism of action involves the modulation of ion channels in cardiac myocytes. While the precise signaling cascade for this compound is not extensively detailed in the literature, it is presumed to follow a pathway similar to that of verapamil, which involves the blockade of L-type calcium channels. This inhibition of calcium influx reduces the contractile force of the myocardium (negative inotropy) and slows down the heart rate (negative chronotropy).
Experimental Protocols
I. Langendorff Apparatus Setup and Heart Isolation
This protocol is adapted from standard Langendorff procedures and is suitable for rodent models (e.g., rats, guinea pigs).
Materials:
-
Langendorff apparatus (water-jacketed)
-
Perfusion buffer (e.g., Krebs-Henseleit solution)
-
Animal model (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Buffer Preparation: Prepare Krebs-Henseleit buffer and saturate with 95% O₂ / 5% CO₂. Maintain the buffer temperature at 37°C.
-
Animal Anesthesia and Heparinization: Anesthetize the animal and administer heparin to prevent blood coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Trim away excess tissue, identify the aorta, and mount it onto the aortic cannula of the Langendorff apparatus.
-
Initiate Perfusion: Start retrograde perfusion with the oxygenated buffer at a constant pressure or flow. The heart should resume beating spontaneously.
-
Instrumentation: For isovolumetric measurements, insert a latex balloon connected to a pressure transducer into the left ventricle.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are recorded.
II. This compound Administration and Data Acquisition
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO, depending on solubility).
-
Dose-Response Protocol: After the stabilization period, introduce this compound into the perfusion buffer at increasing concentrations.
-
Data Recording: Continuously record the following parameters:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Coronary Flow (CF)
-
Electrocardiogram (ECG) - optional
-
Quantitative Data (Representative Data from Verapamil Studies)
The following tables summarize the expected effects of a calcium channel blocker like this compound on key cardiac parameters in a Langendorff-perfused heart model, based on published data for verapamil.
Table 1: Effects of Verapamil on Cardiac Function in Isolated Guinea Pig Hearts
| Parameter | Control | Verapamil (0.3 µM) |
| Atrial Rate (beats/min) | 200 ± 10 | 160 ± 12 |
| Left Ventricular Pressure (mmHg) | 80 ± 5 | 40 ± 6 |
| Coronary Flow (ml/min) | 5.2 ± 0.4 | 6.5 ± 0.5 |
Table 2: Dose-Dependent Effects of Verapamil on Isolated Dog Atria
| Verapamil Dose (µg) | Change in Atrial Rate (%) | Change in Contractile Force (%) |
| 3 | -20 ± 5 | -30 ± 8 |
| 10 | -45 ± 7 | -60 ± 10 |
Table 3: Electrophysiological Effects of this compound in Anesthetized Dogs (In Vivo)
| Parameter | This compound (0.5-2 mg/kg IV) |
| Sinus Rate | Increased |
| Atrial Rate | Increased |
| Ventricular Rate | Decreased |
| Atrial Effective Refractory Period | Increased |
Expected Outcomes and Interpretation
Based on the known properties of this compound and related compounds, the following outcomes are anticipated in a Langendorff heart preparation:
-
Negative Chronotropy: A dose-dependent decrease in the spontaneous heart rate.
-
Negative Inotropy: A reduction in the force of contraction, measured as a decrease in LVDP.
-
Coronary Vasodilation: An increase in coronary flow due to the relaxation of coronary smooth muscle.
-
Electrophysiological Changes: Prolongation of atrioventricular conduction time.
These effects are consistent with the blockade of L-type calcium channels, which reduces the availability of intracellular calcium required for both pacemaking and myofilament contraction. The vasodilatory effect is also a hallmark of this class of drugs.
Conclusion
References
- 1. Effects of verapamil on myocardial contractility, cardiac adenosine 3,'5'-monophosphate and heart phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between verapamil and digoxin in Langendorff-perfused rat hearts: the role of inhibition of P-glycoprotein in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Ion Channel Block by Falipamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil is a bradycardic agent, structurally analogous to verapamil, known for its effects on the cardiovascular system.[1] While in vivo studies have characterized its electrophysiological impact on heart rate and conduction, detailed analysis of its interaction with specific ion channels at the molecular level using patch-clamp techniques is less documented.[1] As a verapamil analog, this compound is presumed to exert its effects primarily through the blockade of ion channels.[1]
These application notes provide a comprehensive guide for investigating the ion channel blocking properties of this compound using patch-clamp electrophysiology. Given the limited direct patch-clamp data available for this compound, the protocols and expected outcomes are largely based on the well-documented effects of its structural analog, verapamil. Researchers should consider these protocols as a robust starting point, adaptable for the specific biophysical and pharmacological characterization of this compound.
General Principles of Patch-Clamp Analysis for Ion Channel Blockade
The patch-clamp technique is the gold-standard for studying ion channel activity, allowing for high-fidelity recording of ionic currents through single channels or across the entire cell membrane (whole-cell configuration). In the context of drug discovery, it is invaluable for characterizing the mechanism of action, potency, and selectivity of ion channel modulators.
The primary configurations for assessing ion channel block by a compound like this compound are:
-
Whole-Cell Voltage Clamp: This is the most common configuration for studying the effect of a compound on the total current of a specific ion channel type across the entire cell membrane. It allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), and the voltage- and use-dependency of the block.
-
Single-Channel Recording (Cell-Attached or Excised Patch): This configuration provides insights into the mechanism of block at the molecular level, revealing effects on channel open probability, mean open time, and single-channel conductance.
Data Presentation: Summary of Expected Ion Channel Inhibition by this compound (based on Verapamil data)
The following tables summarize the known electrophysiological effects of this compound from in vivo studies and the quantitative data on ion channel blockade by its analog, verapamil, obtained from patch-clamp studies. This data provides a predictive framework for investigating this compound.
Table 1: Summary of In Vivo Electrophysiological Effects of this compound
| Parameter | Effect of this compound | Species | Reference |
| Sinus Rate | Bradycardic (decreased) | Human, Dog | [1] |
| Atrioventricular (AV) Conduction | Enhanced | Human | [1] |
| Intra-atrial & Intra-ventricular Conduction | Slightly Prolonged | Human | |
| Atrial & Ventricular Refractory Period | Significantly Prolonged | Human | |
| AV Node Refractory Period | Shortened | Human |
Table 2: Quantitative Ion Channel Blockade by Verapamil (Proxy Data for this compound)
| Ion Channel Target | IC50 Value (µM) | Cell Type / Expression System | Comments | Reference |
| L-type Ca²⁺ Channels (Caᵥ1.2) | 0.143 - 15.5 | Cardiac myocytes, various expression systems | Potent, state-dependent block. The primary target for its cardiovascular effects. | |
| hERG (Kᵥ11.1) K⁺ Channels | 0.143 | HEK293 cells | High-affinity block, contributing to its antiarrhythmic and proarrhythmic potential. | |
| Kᵥ1.5 K⁺ Channels | 5.1 - 21.1 | Xenopus oocytes, HEK293 cells | Moderate potency. | |
| Kᵥ1.4 K⁺ Channels | 260.71 | Xenopus oocytes | Lower potency. | |
| ATP-sensitive K⁺ (Kₐₜₚ) Channels (Kir6.2/SUR2A) | 8.9 - 11.5 | COS-7 cells | Inhibition of the pore-forming subunit. | |
| TREK K⁺ Channels | 96.09 | Sympathetic neurons | Inhibition of leak potassium currents. | |
| Epithelial Na⁺ Channels (ENaC) | ~300 (apical application) | A6 cells | Inhibition of transepithelial sodium transport. |
Experimental Protocols
The following are detailed protocols for the whole-cell patch-clamp analysis of this compound's effects on the three major types of cardiac ion channels.
Cell Preparation: Isolation of Cardiomyocytes
High-quality isolated cardiomyocytes are crucial for successful patch-clamp experiments.
Protocol for Ventricular Myocyte Isolation (Example: Adult Rat)
-
Anesthesia and Heart Excision: Anesthetize an adult rat following approved animal care protocols. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated, Ca²⁺-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Ca²⁺-free Tyrode's solution for 5-10 minutes to clear the blood.
-
Enzymatic Digestion: Switch to a perfusion solution containing collagenase and protease for 15-25 minutes. The heart should become flaccid.
-
Cell Dissociation: Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue in a high-potassium storage solution.
-
Filtration and Storage: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cells to settle and resuspend them in fresh storage solution. Cells should be stored at room temperature and used within 8 hours.
Whole-Cell Patch-Clamp Recording
General Setup and Solutions
-
Recording Setup: An inverted microscope with differential interference contrast (DIC) optics, a patch-clamp amplifier, a digitizer, and a computer with data acquisition and analysis software. The setup should be on an anti-vibration table within a Faraday cage.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for Ca²⁺ and K⁺ currents): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for K⁺ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.
-
Internal Solution (for Ca²⁺ currents): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 5 MgATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block K⁺ currents).
-
External Solution (for Na⁺ currents): (in mM) 50 NaCl, 90 NMDG-Cl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NMDG. (Lowering extracellular Na⁺ reduces the current amplitude to improve voltage clamp quality).
-
Internal Solution (for Na⁺ currents): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. (Fluoride helps to stabilize Na⁺ channel gating).
-
Protocol for Whole-Cell Recording
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the microscope stage and allow them to adhere for 10-15 minutes.
-
Pipette Positioning: Fill a patch pipette with the appropriate internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.
-
Giga-seal Formation: Approach a healthy, rod-shaped myocyte with the pipette tip. Once the tip touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: Begin recording in voltage-clamp mode. Allow the cell to dialyze with the internal solution for 5-10 minutes before applying voltage protocols.
Voltage-Clamp Protocols for Studying Ion Channel Block by this compound
3.3.1. L-type Calcium Channel (I_Ca,L) Blockade
-
Holding Potential: Hold the cell at -80 mV. Apply a brief prepulse to -40 mV for 200 ms to inactivate Na⁺ channels.
-
Test Pulse: Depolarize the cell to 0 mV for 300 ms to elicit the L-type Ca²⁺ current.
-
Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak inward Ca²⁺ current before and after drug application. Plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50.
-
Voltage-Dependence of Block: To assess if the block is voltage-dependent, repeat the protocol with test pulses to a range of potentials (e.g., -30 mV to +50 mV).
-
Use-Dependence of Block: To investigate if this compound preferentially binds to open or inactivated channels, apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms at 1 Hz). A progressive increase in block with successive pulses indicates use-dependence.
3.3.2. Potassium Channel (e.g., hERG) Blockade
-
Holding Potential: Hold the cell at -80 mV.
-
Test Pulse Protocol: Depolarize the cell to +20 mV for 2 seconds to activate and then inactivate the hERG channels. Repolarize to -50 mV to record the characteristic large tail current, which is a measure of the hERG current.
-
Drug Application: Perfuse with various concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application. Calculate the IC50 as described for the L-type Ca²⁺ channel.
3.3.3. Sodium Channel (I_Na) Blockade
-
Holding Potential: Hold the cell at a hyperpolarized potential, such as -120 mV, to ensure all Na⁺ channels are in the resting state.
-
Test Pulse: Apply a brief (e.g., 50 ms) depolarizing pulse to -20 mV to elicit the peak Na⁺ current.
-
Drug Application: Perfuse with this compound.
-
Data Analysis: Measure the peak inward Na⁺ current and determine the IC50.
-
Inactivated State Block: To determine if this compound blocks inactivated Na⁺ channels, use a protocol that varies the holding potential. From a holding potential of -120 mV, apply a 500 ms prepulse to various potentials (e.g., -120 mV to -60 mV) before the test pulse to -20 mV. A hyperpolarizing shift in the steady-state inactivation curve in the presence of this compound indicates a preferential block of the inactivated state.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized mechanism of action of this compound and the experimental workflows for its analysis.
References
Application Notes and Protocols for Inducing Bradycardia with Falipamil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Falipamil, a verapamil analog with specific bradycardic action, for use in experimental settings. Detailed protocols for inducing bradycardia in research models are outlined, along with a summary of reported quantitative data and a proposed mechanism of action.
Introduction
This compound (also known as AQ-A 39) is a cardiovascular agent that selectively reduces heart rate by acting directly on the sinus node[1][2][3]. Unlike its parent compound, verapamil, this compound's mechanism of action is not primarily through calcium channel blockade, making it a subject of interest for studying specific bradycardic effects without the broader hemodynamic changes associated with traditional calcium channel antagonists[1][3]. These notes are intended to guide researchers in the experimental application of this compound to induce bradycardia for scientific investigation.
Mechanism of Action
This compound exerts its bradycardic effect through a direct action on the sinoatrial (SA) node, the heart's natural pacemaker. While the precise molecular target has not been definitively elucidated in the reviewed literature, its electrophysiological effects are distinct from those of verapamil. This compound prolongs the spontaneous cycle length of the SA node. It also significantly prolongs the refractory periods of the atrial and ventricular myocardium. The bradycardic effect of this compound is not significantly altered by atropine, suggesting it does not act via cholinergic pathways. However, its effect is slightly enhanced by propranolol, indicating a partial antagonism by beta-adrenergic stimulation.
It is hypothesized that this compound modulates ion channels crucial for the pacemaker potential in SA nodal cells. The "funny" current (If), carried by HCN channels, is a key determinant of the diastolic depolarization rate and, consequently, heart rate. Specific bradycardic agents are known to interact with these channels. Although direct evidence for this compound's interaction with If is not available in the searched literature, this remains a plausible mechanism.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-induced bradycardia.
Data Presentation
The following tables summarize the quantitative effects of this compound on heart rate as reported in various experimental models.
Table 1: Effect of this compound on Heart Rate in Human Studies
| Dosage (Oral) | Condition | Heart Rate Reduction (%) | Study Population |
| 100 mg | Rest | No significant change | Healthy Volunteers |
| 200 mg | Rest | No significant change | Healthy Volunteers |
| 100 mg | Maximal Exercise | 5.3 ± 2.9 | Healthy Volunteers |
| 200 mg | Maximal Exercise | 11.2 ± 3.6 | Healthy Volunteers |
| 100 mg (IV) | Atropine-induced Tachycardia | 9% reduction from baseline | Healthy Volunteers |
| 200 mg (IV) | Atropine-induced Tachycardia | Similar to 100 mg | Healthy Volunteers |
| 1.5 mg/kg (IV over 20 min) | Rest | Spontaneous cycle length prolonged by 79 ± 59 ms | Patients |
Data sourced from references.
Table 2: Effect of this compound on Heart Rate in Animal Studies
| Dosage (IV) | Animal Model | Heart Rate Reduction |
| 10-1000 µg/kg | Intact Donor Dogs | Dose-dependent decrease |
| 0.5 mg/kg | Anesthetized Dogs | Significant decrease |
| 1.0 mg/kg | Anesthetized Dogs | Dose-dependent further decrease |
Data sourced from references.
Experimental Protocols
The following are generalized protocols for inducing bradycardia with this compound in experimental settings. Researchers should adapt these protocols to their specific models and experimental questions.
Preparation of this compound Solution
Note: Specific solubility and vehicle information for this compound (hydrochloride) is not detailed in the reviewed literature. The following is a general guideline. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Determine the desired final concentration of the this compound solution based on the dosing requirements of the experiment.
-
In a sterile environment, weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a small amount of sterile water for injection. This compound hydrochloride is expected to be water-soluble.
-
Once dissolved, dilute the solution to the final desired concentration with sterile saline or PBS.
-
Gently vortex the solution until it is completely clear.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage, protected from light. Conduct stability tests to determine the appropriate storage duration.
In Vivo Induction of Bradycardia in a Canine Model
Materials:
-
Anesthetized, ventilated beagle dogs
-
Intravenous catheter
-
Infusion pump
-
ECG monitoring system
-
Blood pressure monitor
-
Prepared this compound solution
Protocol:
-
Anesthetize the dog following an institutionally approved protocol and maintain anesthesia throughout the experiment.
-
Establish intravenous access for drug administration.
-
Continuously monitor heart rate using a lead II ECG and record baseline measurements for at least 30 minutes to ensure stability.
-
Monitor arterial blood pressure via a catheter placed in a peripheral artery.
-
Administer this compound intravenously. A dose-ranging study is recommended, starting with a low dose (e.g., 10 µg/kg) and escalating to higher doses (up to 1000 µg/kg).
-
Administer the drug as a slow bolus injection or a controlled infusion to avoid rapid hemodynamic changes.
-
Continuously record heart rate and blood pressure throughout the administration and for a designated post-administration period to observe the onset, peak, and duration of the bradycardic effect.
-
Analyze the ECG for any changes in cardiac conduction intervals.
Experimental Workflow
Caption: General workflow for in vivo bradycardia induction.
Conclusion
This compound is a valuable research tool for inducing bradycardia through a specific action on the sinus node. The provided data and protocols offer a foundation for designing experiments to investigate its effects. Further research is warranted to fully elucidate its molecular mechanism of action, which would enhance its utility in cardiovascular research and drug development. Researchers should adhere to all institutional guidelines for animal care and use when conducting these experiments.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Falipamil: A Specialized Tool for Cardiovascular Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falipamil, a verapamil analog, is a cardiovascular research tool primarily recognized for its specific bradycardic (heart rate-lowering) action.[1] Unlike its parent compound, verapamil, which is a broad-spectrum calcium channel blocker, this compound exhibits a distinct electrophysiological profile, making it a valuable tool for dissecting the mechanisms of cardiac pacemaking and investigating novel anti-arrhythmic and anti-ischemic strategies.[1][2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in cardiovascular research.
Mechanism of Action
This compound's primary effect is a direct action on the sinoatrial (SA) node, the heart's natural pacemaker.[3] Its bradycardic effect is attributed to a reduction in the rate of diastolic depolarization and a prolongation of the action potential duration in SA node cells. While it is classified as a calcium channel blocker, its action is distinct from classical L-type calcium channel blockers like verapamil. Studies suggest that this compound's selective attenuation of the chronotropic (heart rate) effects of norepinephrine is not due to beta-adrenoceptor antagonism or significant calcium channel blockade at concentrations that produce bradycardia. This suggests a potential interaction with other ion channels involved in pacemaking, such as the "funny" current (If), although direct binding and IC50 data on specific ion channels are not extensively reported in publicly available literature.
Electrophysiological Profile
This compound's electrophysiological effects differ significantly from those of verapamil:
-
Sinoatrial (SA) Node: this compound enhances SA node conduction while prolonging the spontaneous cycle length, leading to a decrease in heart rate.
-
Atrioventricular (AV) Node: It shortens the refractory period of the AV node and enhances AV node conduction.
-
Atrial and Ventricular Myocardium: this compound prolongs the refractory periods and repolarization of both atrial and ventricular muscle tissue.
These distinct properties make this compound a useful tool for investigating the differential regulation of cardiac conduction and rhythm.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in human and animal studies.
Table 1: Effects of this compound on Heart Rate
| Parameter | Species | Dose | Effect | Reference |
| Resting Sinus Rate | Human | 150 mg (oral) | 15-25% reduction | |
| Exercise-Induced Tachycardia | Human | 100 mg (oral) | 5.3 ± 2.9% reduction in maximal heart rate | |
| Exercise-Induced Tachycardia | Human | 200 mg (oral) | 11.2 ± 3.6% reduction in maximal heart rate | |
| Spontaneous Heart Rate | Dog | 10-1000 µg/kg (IV) | Dose-dependent decrease |
Table 2: Electrophysiological Effects of this compound in Humans (1.5 mg/kg IV)
| Parameter | Change | Reference |
| Spontaneous Cycle Length | +79 ± 59 ms | |
| AH Interval | -17 ± 14 ms | |
| Anterograde Wenckebach Point | +10 ± 7 beats/min | |
| Atrial Refractory Period | Significantly prolonged | |
| Ventricular Refractory Period | Significantly prolonged | |
| AV Nodal Refractory Period | Trend towards shortening |
Experimental Protocols
Detailed methodologies for key experiments to investigate the cardiovascular effects of this compound are provided below.
Protocol 1: Investigating the Chronotropic Effects of this compound using an Isolated Langendorff Heart Preparation
This protocol allows for the direct assessment of this compound's effects on heart rate and contractility in an ex vivo setting, free from systemic neurohormonal influences.
1. Heart Isolation and Perfusion:
- Anesthetize a suitable animal model (e.g., rabbit, guinea pig) following approved institutional guidelines.
- Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure.
- Allow the heart to stabilize for a 20-30 minute equilibration period.
2. Experimental Procedure:
- Record baseline heart rate, left ventricular developed pressure (LVDP), and coronary flow.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and dilute it in the Krebs-Henseleit buffer to the desired final concentrations.
- Administer this compound in a cumulative dose-response manner, allowing for a steady-state effect at each concentration (typically 10-15 minutes).
- Record all hemodynamic parameters continuously.
3. Data Analysis:
- Calculate the percentage change in heart rate and LVDP from baseline for each this compound concentration.
- Construct dose-response curves to determine the EC50 for the negative chronotropic and inotropic effects.
Protocol 2: Characterizing the Electrophysiological Effects of this compound on Sinoatrial Node Cells using Whole-Cell Patch Clamp
This protocol enables the detailed investigation of this compound's effects on the action potential and specific ion currents of isolated SA node myocytes.
1. Isolation of Sinoatrial Node Myocytes:
- Excise the heart from a suitable animal model (e.g., rabbit) and isolate the sinoatrial node tissue.
- Enzymatically digest the tissue using a solution containing collagenase and protease to obtain single, relaxed myocytes.
- Store the isolated cells in a holding solution at room temperature.
2. Whole-Cell Patch Clamp Recording:
- Transfer the isolated SA node cells to a recording chamber on an inverted microscope.
- Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the appropriate internal solution.
- Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the whole-cell configuration.
- In current-clamp mode, record spontaneous action potentials to measure the firing rate, action potential duration, and diastolic depolarization rate.
- In voltage-clamp mode, apply specific voltage protocols to isolate and record key pacemaker currents, such as the "funny" current (If) and the L-type calcium current (ICa,L).
3. Drug Application and Data Analysis:
- Perfuse the recording chamber with an external solution containing known concentrations of this compound.
- Measure the changes in action potential parameters and the amplitude and kinetics of the ion currents in the presence of the drug.
- Generate concentration-response curves to determine the IC50 of this compound for the inhibition of specific ion currents.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's bradycardic effect.
Caption: Workflow for Langendorff isolated heart experiments.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations differentiating the mechanism of specific bradycardic agents from that of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Falipamil in Canines
For Research Use Only
Introduction
Falipamil, also known as AQ-A 39, is a bradycardic agent that acts as a calcium channel blocker.[1] Its primary mechanism of action involves a direct effect on the sinoatrial (SA) node, selectively reducing the sinus rate.[2] In canine models, intravenous administration of this compound has been shown to decrease the ventricular rate.[3] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in canines for research purposes.
Data Presentation
Electrophysiological and Hemodynamic Effects in Canines
| Parameter | This compound IV Dose | Observation | Species |
| Heart Rate | 10-1000 µg/kg | Dose-dependent decrease in heart rate in the donor dog and decreased atrial rate in the isolated atrium.[2] | Canine |
| Arterial Blood Pressure | 10-1000 µg/kg | Unchanged or slightly decreased.[2] | Canine |
| Ventricular Rate | 0.5, 0.5, 1, and 2 mg/kg (successive injections) | Decreased ventricular rate. | Canine |
| Atrial Effective Refractory Period | 0.5, 0.5, 1, and 2 mg/kg (successive injections) | Increased atrial effective refractory period. | Canine |
Pharmacokinetic Parameters (Human Data for Reference)
| Parameter | Value (Mean ± SD) |
| Terminal Half-life (t½) | 1.8 ± 0.6 hours |
| Total Body Clearance | 1108.5 ± 119 mL/min |
| Renal Clearance | 117 ± 20 mL/min |
| Plasma Protein Binding | 87.9 ± 1.2% |
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Bradycardic Effects
This protocol is based on the methodology described by Takeda et al. (1987).
Objective: To determine the dose-dependent effect of intravenously administered this compound on heart rate and arterial blood pressure in canines.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl) for injection
-
Anesthetized and ventilated mongrel dogs
-
Apparatus for monitoring heart rate and arterial blood pressure
Procedure:
-
Anesthetize the canine subject and maintain a stable plane of anesthesia.
-
Establish intravenous access for drug administration and a separate line for blood pressure monitoring.
-
Record baseline heart rate and arterial blood pressure for a stable period.
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The exact concentration will depend on the desired dosing volume.
-
Administer this compound intravenously in a dose-escalating manner, for example, starting from 10 µg/kg and increasing to 100 µg/kg and 1000 µg/kg.
-
Allow a sufficient interval between doses to observe the peak effect and return to baseline or a stable state.
-
Continuously monitor and record heart rate and arterial blood pressure throughout the experiment.
Protocol 2: Assessment of Electrophysiological Parameters
Objective: To evaluate the effects of intravenous this compound on cardiac electrophysiological parameters in conscious canines.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl) for injection
-
Conscious canine subjects with surgically implanted electrodes for electrocardiogram (ECG) recording and programmed electrical stimulation.
-
Electrophysiology recording system.
Procedure:
-
Acclimatize the conscious, instrumented canine to the experimental setting.
-
Record baseline electrophysiological parameters, including sinus cycle length, atrioventricular (AV) nodal conduction time, and atrial effective refractory period.
-
Administer a single intravenous bolus of this compound at a dose of 0.5 mg/kg.
-
Continuously monitor and record ECG and intracardiac electrograms.
-
Repeat electrophysiological measurements at predefined time points post-administration to assess the time course of the drug's effects.
-
A subsequent dose of 1.0 mg/kg can be administered to evaluate dose-dependent effects.
Safety and Toxicology
Observed Effects:
-
In canines, intravenous this compound at doses of 10-1000 µg/kg resulted in unchanged or slightly decreased arterial blood pressure.
Precautions:
-
Continuous monitoring of cardiovascular parameters (heart rate, blood pressure, ECG) is essential during and after administration.
-
Be prepared for potential hypotensive effects, especially at higher doses.
-
The safety of this compound in canines with pre-existing cardiovascular conditions has not been extensively studied.
Mandatory Visualizations
Caption: Workflow for intravenous this compound administration and monitoring in canines.
Caption: Proposed mechanism of this compound's bradycardic effect in sinoatrial node cells.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Paradoxical increase in sinus rate with high-dose Falipamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the electrophysiological effects of Falipamil, with a specific focus on the paradoxical increase in sinus rate observed at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary electrophysiological effect of this compound on the sinus rate at therapeutic doses?
A1: At therapeutic doses, this compound is known to be a bradycardic agent, meaning it decreases the sinus rate.[1][2] Clinical studies have shown that this compound significantly reduces the sinus rate both at rest and during exercise.[1][3] This effect is attributed to its action on the sinoatrial (SA) node.[1]
Q2: Is a paradoxical increase in sinus rate with high-dose this compound an expected outcome?
A2: While counterintuitive to its primary bradycardic action, a paradoxical increase in sinus rate at high doses of this compound is a reported phenomenon. Although not extensively documented in peer-reviewed literature, the proposed mechanism involves a dose-dependent interplay of its primary bradycardic effects and secondary anticholinergic properties.
Q3: What is the proposed mechanism for a high-dose paradoxical increase in sinus rate?
A3: The leading hypothesis for the paradoxical increase in sinus rate with high-dose this compound is its anticholinergic effect. While lower doses primarily exert a bradycardic effect on the sinoatrial node, higher concentrations may lead to a more pronounced blockade of muscarinic receptors. This vagolytic action would reduce the parasympathetic (vagal) tone on the SA node, which normally acts to slow the heart rate. If this anticholinergic effect outweighs the direct bradycardic action of the drug at high concentrations, a net increase in sinus rate could be observed.
Q4: How does this compound's electrophysiological profile differ from Verapamil?
A4: Although this compound is a Verapamil analog, its electrophysiological properties are notably different. This compound has been observed to shorten atrioventricular (AV) conduction time (AH interval), an effect attributed to its anticholinergic properties. This is in contrast to Verapamil, which typically prolongs AV conduction. Furthermore, this compound's effects have been described as being more similar to those of Class IA antiarrhythmic agents.
Troubleshooting Guide: Paradoxical Increase in Sinus Rate
This guide is intended to help researchers troubleshoot experiments where a paradoxical increase in sinus rate is observed with high-dose this compound.
| Observation | Potential Cause | Recommended Action |
| Unexpected increase in sinus rate at high this compound concentrations. | The anticholinergic effects of this compound may be dominating its bradycardic effects at the administered dose. | 1. Confirm the dose-response relationship by testing a wider range of concentrations, including intermediate doses, to identify the crossover point from bradycardia to tachycardia. 2. Perform experiments in the presence of a muscarinic agonist (e.g., carbachol) to see if the tachycardic effect can be attenuated or reversed. 3. Consider co-administration with a non-specific beta-blocker (e.g., propranolol) to investigate any potential reflex sympathetic activation, although this is less likely to be the primary mechanism. |
| Variability in the heart rate response at the same high dose across different preparations. | Differences in baseline vagal tone of the experimental preparations (e.g., in vivo vs. in vitro, conscious vs. anesthetized animals). | 1. For in vivo studies, assess the autonomic state of the animal. 2. For in vitro preparations, ensure consistent experimental conditions. 3. Consider using autonomic blockade (e.g., with atropine and propranolol) to study the direct effects of this compound on the sinoatrial node, independent of autonomic influences. |
| Shortening of the PR interval on ECG recordings at high this compound doses. | This is consistent with the known anticholinergic effect of this compound, which enhances AV conduction. | This observation supports the hypothesis that anticholinergic effects are becoming prominent. Correlate the changes in PR interval with the changes in sinus rate to build a comprehensive picture of the drug's dose-dependent effects. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Heart Rate (HR) in Healthy Volunteers
| Dose | Condition | Mean Change in HR | Reference |
| 100 mg | Maximal Exercise | -5.3% | |
| 200 mg | Maximal Exercise | -11.2% | |
| 1.5 mg/kg (IV) | Rest | Spontaneous cycle length prolonged (+79 ms) |
Note: The paradoxical increase in heart rate is expected at higher, potentially supra-therapeutic doses not reflected in this clinical data.
Table 2: Electrophysiological Effects of Intravenous this compound (1.5 mg/kg) in Humans
| Parameter | Change | Proposed Mechanism | Reference |
| Spontaneous Cycle Length | Prolonged (+79 ± 59 ms) | Direct bradycardic effect on SA node | |
| Atrioventricular Conduction (AH interval) | Shortened (-17 ± 14 ms) | Anticholinergic effect | |
| Atrial Refractory Period | Prolonged | Class IA-like effect | |
| Ventricular Refractory Period | Prolonged | Class IA-like effect |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effects on Sinoatrial Node Action Potentials
Objective: To characterize the dose-dependent effects of this compound on the action potential parameters of isolated sinoatrial node cells.
Methodology:
-
Cell Isolation: Isolate pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) using established enzymatic digestion protocols.
-
Patch-Clamp Recording:
-
Utilize the whole-cell patch-clamp technique to record action potentials in current-clamp mode.
-
Use a physiological external solution (e.g., Tyrode's solution) and an appropriate internal solution for the patch pipette.
-
-
Drug Application:
-
Establish a baseline recording of spontaneous action potentials.
-
Perfuse the cells with increasing concentrations of this compound, allowing for stabilization at each concentration.
-
Record action potentials at each concentration.
-
-
Data Analysis:
-
Measure the following parameters: spontaneous firing rate (beats per minute), action potential duration (APD50, APD90), peak amplitude, and diastolic depolarization rate (slope of phase 4).
-
Construct dose-response curves for each parameter.
-
Protocol 2: In Vivo Evaluation of this compound's Dose-Response on Sinus Rate and AV Conduction
Objective: To determine the in vivo dose-response relationship of this compound on sinus rate and atrioventricular conduction in an anesthetized animal model.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., dog, pig) and instrument for continuous ECG and blood pressure monitoring. Insert a catheter for intravenous drug administration.
-
Baseline Recordings: Record stable baseline ECG and hemodynamic parameters for a sufficient duration.
-
Dose Escalation:
-
Administer escalating intravenous doses of this compound.
-
Allow for a steady-state period after each dose to observe the full effect.
-
-
Data Acquisition and Analysis:
-
Continuously record ECG throughout the experiment.
-
Measure the heart rate (sinus rate) and PR interval at baseline and after each dose of this compound.
-
Plot the dose-response curves for heart rate and PR interval.
-
Mandatory Visualizations
Caption: Proposed dual mechanism of this compound on sinus rate.
Caption: In vitro experimental workflow for this compound.
Caption: Dose-dependent effects of this compound.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic properties of this compound (AQA-39)--a new bradycardiac agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Falipamil in Cardiac Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Falipamil in cardiac tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Unexpected Prolongation of Action Potential Duration (APD) Beyond L-type Calcium Channel Blockade
Possible Cause: Off-target blockade of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, which is a known off-target effect of the structurally similar verapamil. This compound may also exhibit properties of a Class IA antiarrhythmic agent, which are known to block potassium channels.
Troubleshooting Steps:
-
hERG Channel Assay:
-
Perform a dedicated hERG channel assay using a whole-cell patch-clamp technique on a stable cell line expressing hERG channels (e.g., HEK293 cells).
-
Determine the IC50 value for this compound's inhibition of the hERG current. For comparison, the IC50 of verapamil for hERG block has been reported to be in the nanomolar to low micromolar range[1].
-
-
Voltage-Clamp Studies on Cardiomyocytes:
-
Isolate ventricular myocytes and perform voltage-clamp experiments to dissect the effects of this compound on different potassium currents (e.g., IKr, IKs, IK1).
-
-
Action Potential Duration (APD) Analysis:
-
Carefully analyze the morphology of the action potential. A significant prolongation of APD90 with little effect on APD50 may suggest a predominant effect on delayed rectifier potassium currents.
-
Issue 2: Discrepancy in Heart Rate Effects Between In Vitro and In Vivo Models
Possible Cause: this compound has been reported to have vagolytic or anticholinergic effects, which can counteract its direct bradycardic effects on the sinus node, especially in conscious animal models.[2] This can lead to an increase in sinus rate in vivo, which might not be observed in isolated sinoatrial node preparations.
Troubleshooting Steps:
-
In Vivo Autonomic Blockade:
-
In your animal model, co-administer this compound with autonomic blockers (e.g., atropine for muscarinic receptors, propranolol for beta-adrenergic receptors) to isolate the direct effects of this compound on cardiac electrophysiology.
-
-
Isolated Langendorff Heart Preparation:
-
Use an isolated, perfused heart model (Langendorff preparation) to study the effects of this compound in the absence of systemic autonomic influences.
-
-
Receptor Binding Assays:
-
Conduct receptor binding assays to determine the affinity of this compound for muscarinic receptors.
-
Issue 3: Variability in Electrophysiological Recordings
Possible Cause: Standard experimental variability in electrophysiological recordings can be caused by a number of factors including unstable seals, solution composition, and temperature fluctuations.
Troubleshooting Steps:
-
Optimize Patch-Clamp Technique:
-
Ensure a high-resistance (GΩ) seal is formed and maintained throughout the recording.
-
Use fresh, filtered intracellular and extracellular solutions with correct osmolarity and pH.[3]
-
Maintain a constant temperature, as ion channel kinetics are temperature-dependent.
-
-
Control for Solvent Effects:
-
Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and does not exceed a concentration known to affect cardiac electrophysiology (typically <0.1%).
-
-
Stable Recording Environment:
-
Use an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound on cardiac tissue?
A1: this compound is primarily an L-type calcium channel blocker, leading to a bradycardic effect by reducing the diastolic depolarization rate and prolonging the action potential duration.[2] Potential off-target effects include:
-
Potassium Channel Blockade: Due to its structural similarity to verapamil, this compound is likely to block hERG potassium channels, which can lead to significant APD prolongation. It has also been described as having electrophysiological properties similar to Class IA antiarrhythmic agents, which typically involve sodium and potassium channel blockade.
-
Anticholinergic/Vagolytic Effects: this compound has demonstrated vagolytic effects in conscious animal models, which can lead to an increase in sinus rate.
-
Sodium Channel Blockade: As a Class IA-like agent, this compound may also have some affinity for sodium channels.
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: Based on studies with its parent compound, verapamil, a starting concentration range of 10 nM to 10 µM is reasonable for initial in vitro screening for off-target effects on ion channels. For hERG inhibition by verapamil, IC50 values have been reported in the nanomolar to low micromolar range. It is crucial to perform a full dose-response curve to determine the IC50 for each specific off-target channel.
Q3: Are there any known effects of this compound on cardiac signaling pathways?
A3: Currently, there is a lack of specific studies investigating the direct effects of this compound on intracellular signaling pathways in cardiac tissue. However, as a calcium channel blocker, this compound will modulate calcium-dependent signaling pathways. The primary mechanism of action is the blockade of L-type calcium channels, which reduces calcium influx during the action potential. This will secondarily affect calcium-dependent kinases and phosphatases. Further research is needed to explore any direct off-target effects on signaling molecules.
Q4: How can I differentiate between on-target calcium channel blockade and off-target potassium channel blockade in my experiments?
A4: To differentiate these effects, a combination of experimental approaches is recommended:
-
Specific Ion Channel Blockers: Use specific blockers for different potassium channels (e.g., E-4031 for hERG) in combination with this compound to see if the observed effect is additive or occlusive.
-
Voltage Protocols: Use specific voltage-clamp protocols designed to isolate calcium currents from potassium currents.
-
Action Potential Morphology: As mentioned in Troubleshooting Issue 1, a detailed analysis of the action potential shape can provide clues. A significant elevation of the plateau phase without a corresponding increase in the upstroke velocity would be consistent with a primary effect on calcium channels, while a disproportionate prolongation of the late repolarization phase would suggest potassium channel blockade.
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound in Humans
| Parameter | Effect | Dose | Reference |
| Spontaneous Cycle Length | Prolonged (+79 ± 59 ms) | 1.5 mg/kg IV | |
| AH Interval | Shortened (-17 ± 14 ms) | 1.5 mg/kg IV | |
| Anterograde Wenckebach Point | Increased (+10 ± 7 beats/min) | 1.5 mg/kg IV | |
| Atrial Refractory Period | Prolonged | 1.5 mg/kg IV | |
| Ventricular Refractory Period | Prolonged | 1.5 mg/kg IV | |
| Sinus Rate at Rest | Reduced by 15-25% | 150 mg oral | |
| Exercise-induced Sinus Rate | Reduced by ~10% | 150 mg oral |
Table 2: Electrophysiological Effects of this compound in Conscious Dogs
| Parameter | Effect | Reference |
| Sinus Rate | Increased | |
| Atrial Rate | Increased | |
| Ventricular Rate | Decreased | |
| Corrected Sinus Recovery Time | Shortened | |
| Wenckebach Point | Increased | |
| Atrial Effective Refractory Period | Increased |
Table 3: Potential Off-Target Ion Channel Effects of this compound (Inferred from Verapamil Data)
| Ion Channel | Effect of Verapamil | IC50 | Reference |
| hERG (IKr) | Block | 143.0 nmol/L | |
| Kv Channels | Inhibition | Apparent Kd = 0.82 µM | |
| Kir2.1 (IK1) | Inhibition (41.36% at 300 µM) | N/A | |
| Kir2.3 (IK1) | Inhibition (69.98% at 300 µM) | N/A |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for hERG Channel Assay
This protocol is adapted from standard procedures for assessing drug effects on hERG channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture hERG-expressing cells on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a GΩ seal.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.
-
Record baseline currents in the external solution.
-
Apply various concentrations of this compound via the perfusion system and record the steady-state block at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo Electrophysiological Study Protocol in Conscious Dogs
This protocol is a generalized summary based on the methodology described for studying this compound's effects in conscious dogs.
1. Animal Preparation:
-
Surgically implant electrodes for recording atrial and ventricular electrograms and for cardiac pacing under sterile conditions.
-
Allow for a recovery period of at least one week.
2. Experimental Procedure:
-
Place the conscious, unrestrained dog in a quiet environment.
-
Record baseline electrophysiological parameters, including sinus cycle length, atrial and ventricular rates, and various conduction intervals (AH, HV).
-
Measure sinus node recovery time and Wenckebach point using programmed electrical stimulation.
-
Administer this compound intravenously at escalating doses.
-
Continuously monitor and record all electrophysiological parameters after each dose.
3. Data Analysis:
-
Compare the electrophysiological parameters at baseline and after each dose of this compound.
-
Use appropriate statistical tests to determine the significance of any observed changes.
Visualizations
Caption: On- and potential off-target cardiac effects of this compound.
References
- 1. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. scientifica.uk.com [scientifica.uk.com]
Optimizing Falipamil Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falipamil in in vitro assays. Given the limited specific data on this compound in publicly available literature, much of the guidance is based on established principles for calcium channel blockers and data from its analog, Verapamil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as a calcium channel blocker and is an analog of Verapamil.[1] Its primary mechanism of action involves the inhibition of calcium influx through cellular membranes.[2] It has been investigated for its bradycardic (heart rate-lowering) effects.[1][3] While it shares properties with Verapamil, its electrophysiological and hemodynamic actions have been shown to differ.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
Due to the lack of specific published IC50 values for this compound across various cell lines, a logical starting point is to reference data from its analog, Verapamil. For Verapamil, in vitro studies have utilized concentrations ranging from approximately 6 µM to 500 µM, depending on the cell type and the biological effect being measured. Therefore, a reasonable starting range for a dose-response experiment with this compound would be in the low micromolar to high micromolar range.
Q3: How should I prepare a stock solution of this compound?
Like many hydrophobic drugs, this compound may have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). When preparing working solutions, add the stock solution to the cell culture medium drop-wise while gently vortexing to avoid precipitation. It is also advisable to allow the stock solution to warm to room temperature before adding it to pre-warmed media to prevent temperature shock-induced precipitation.
Q4: How can I determine the stability of this compound in my cell culture medium?
The stability of a compound in cell culture media can be influenced by various factors, including the media composition itself. To assess the stability of this compound, you can spike the compound into your specific culture medium at the highest and lowest concentrations you plan to test. This mixture can then be "cultured" under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Samples can be taken at different time points and analyzed by methods such as HPLC or LC-MS/MS to quantify the concentration of the parent compound and identify any potential degradation products.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent cell seeding density.- Variations in incubation time.- Differences in cell health between experiments.- Cell line heterogeneity. | - Ensure consistent cell numbers are seeded in each well.- Standardize incubation times for all experiments.- Regularly monitor cell morphology and viability.- Use cells within a consistent passage number range. |
| Drug precipitation in culture medium | - Final concentration exceeds solubility limit.- Temperature shock from adding cold stock solution to warm media. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Prepare fresh dilutions for each experiment.- Add the stock solution to the medium slowly while mixing.- Warm the stock solution to room temperature before adding to pre-warmed media. |
| No observable effect of the drug | - Incorrect drug concentration (too low).- Poor drug perfusion or adsorption to plasticware.- Inactive compound. | - Perform a dose-response experiment with a wider concentration range.- Consider using low-adsorption labware.- Verify the identity and purity of your this compound stock. |
| Weak or absent assay signal | - Insufficient cell number.- Incorrect assay reader settings.- Reagent degradation. | - Optimize the initial cell seeding density for your assay.- Confirm that the wavelength or filter settings on the plate reader are correct for your specific assay.- Use fresh reagents and store them according to the manufacturer's instructions. |
Experimental Protocols
General Protocol for Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 90 µL of the cell suspension (9,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare a 10X stock solution of this compound in your cell culture medium from your primary DMSO stock.
-
Create a serial dilution of the 10X this compound stock to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM).
-
Add 10 µL of each 10X this compound dilution to the corresponding wells of the 96-well plate.
-
For control wells, add 10 µL of culture medium, and for a vehicle control, add 10 µL of medium containing the same final concentration of DMSO as the highest this compound concentration wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
3. Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., isopropanol-HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a test wavelength of 540 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
References
Troubleshooting electrophysiology recording artifacts with Falipamil
Welcome to the technical support center for Falipamil. This resource is designed for researchers, scientists, and drug development professionals using this compound in electrophysiology experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common artifacts and ensure high-quality data acquisition.
Hypothetical Drug Profile: this compound
-
Drug Class: Novel L-type calcium channel (CaV1.2) blocker.
-
Primary Mechanism of Action: this compound is a high-affinity antagonist of L-type calcium channels, reducing calcium influx into excitable cells. This action leads to a decrease in action potential duration and amplitude.[1][2]
-
Secondary Effects: At concentrations exceeding 10 µM, this compound may exhibit off-target effects, including partial blockade of certain voltage-gated potassium channels, which can influence cell repolarization.[3]
-
Formulation: Supplied as a 10 mM stock solution in DMSO. Final experimental concentrations typically range from 100 nM to 10 µM.
Frequently Asked Questions (FAQs)
Q1: After applying this compound, I'm observing a significant, slow baseline drift in my whole-cell patch-clamp recording. What is the likely cause and how can I fix it?
A1: Baseline drift after drug application is a common issue that can stem from several sources.[4][5] When introducing this compound, consider the following:
-
Liquid Junction Potential: The addition of this compound, especially from a concentrated stock, can alter the ionic composition of your bath solution, creating a liquid junction potential between the bath and your reference electrode.
-
Solution: After applying this compound, wait for the baseline to stabilize before beginning your recording protocol. If the drift is continuous, re-zero your amplifier (bridge balance and pipette offset) after the solution has fully exchanged.
-
-
Incomplete Solution Exchange: If your perfusion system is slow or inefficient, the concentration of this compound around the cell may be changing over time, leading to a drifting baseline.
-
Solution: Ensure your perfusion system allows for a complete and rapid exchange of the bath solution. A higher, yet non-disruptive, flow rate can help achieve a stable drug concentration more quickly.
-
-
Reference Electrode Issues: The issue may be coincidental to this compound application and related to your reference electrode.
-
Solution: Ensure your reference electrode is properly chlorided and that there are no air bubbles trapped in the agar bridge (if used).
-
Q2: My 50/60 Hz line noise has become much worse since I set up my this compound perfusion system. How can I reduce this artifact?
A2: The introduction of new electronic equipment is a frequent cause of increased 50/60 Hz noise. The perfusion pump or its power supply is the most likely culprit.
-
Grounding: The most common cause of line noise is improper grounding or the creation of a ground loop.
-
Solution: Ensure all equipment in your rig (amplifier, microscope, manipulators, and the new perfusion pump) is connected to a single, common ground point. Try plugging the perfusion pump into the same power strip as the rest of your equipment.
-
-
Electromagnetic Interference (EMI): The pump's motor can generate EMI that is picked up by your headstage and electrodes.
-
Solution: Move the perfusion pump and its power supply as far away from the recording setup (especially the headstage) as possible. If possible, use a Faraday cage and ensure it is properly sealed and grounded.
-
-
Shielding: Unshielded cables can act as antennas for noise.
-
Solution: Use shielded cables for all connections where possible and ensure the shielding is connected to the common ground.
-
Q3: I'm seeing a progressive decrease in the amplitude of my evoked calcium currents over the course of my experiment with this compound. Is this an expected effect?
A3: Yes, a progressive decrease in L-type calcium current amplitude is the expected pharmacological effect of this compound. As an L-type calcium channel blocker, it reduces the influx of calcium, thereby diminishing the current. However, if the rundown is faster than expected or seems uncontrolled, consider these factors:
-
Use-Dependent Block: The blocking action of some channel antagonists is "use-dependent," meaning the block becomes more pronounced with repeated channel activation.
-
Protocol: To test for this, alter your stimulation protocol. Reduce the frequency of stimulation and observe if the rate of rundown decreases.
-
-
Cell Health and Seal Integrity: A decline in cell health or a deteriorating gigaohm seal can also cause a rundown of currents.
-
Monitoring: Continuously monitor the seal resistance and access resistance throughout your experiment. A significant decrease in seal resistance or increase in access resistance suggests the cell is not healthy, and the data may be unreliable.
-
Q4: Can this compound itself introduce high-frequency noise into my recordings?
A4: It is unlikely that the this compound molecule itself is the source of electrical noise. However, the method of application or secondary effects of the drug could be contributing factors:
-
Perfusion System Artifacts: A noisy perfusion pump or bubbles in the perfusion line can introduce high-frequency mechanical artifacts that can be mistaken for electrical noise.
-
Solution: Ensure your perfusion line is free of air bubbles. If the noise correlates with the pump's operation, try using a gravity-fed perfusion system to see if the noise disappears.
-
-
Precipitation of the Compound: If this compound comes out of solution, the precipitate can clog the pipette tip or interfere with the patch seal.
-
Solution: Ensure your this compound stock solution is fully dissolved and that the final concentration in your recording solution does not exceed its solubility. Filter your final working solution before use.
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Mitigating Baseline Instability
This guide provides a systematic approach to troubleshooting baseline drift when applying this compound.
Protocol: Systematic Check for Baseline Drift
-
Establish a Stable Baseline: Before applying this compound, ensure you have a stable baseline recording for at least 5 minutes in your control solution.
-
Apply Vehicle Control: Perfuse the bath with a solution containing the same concentration of DMSO as your final this compound solution. This will help determine if the vehicle itself is causing a drift.
-
Apply this compound and Observe: Switch to the this compound-containing solution. Observe the baseline.
-
Initial Shift: A small, one-time shift that stabilizes is likely due to a liquid junction potential. Re-zero the amplifier after stabilization.
-
Slow, Continuous Drift: If the baseline continues to drift for several minutes, it may be due to slow solution exchange, temperature changes, or electrode issues.
-
-
Check Perfusion: Ensure the bath volume is being exchanged at an adequate rate (typically 2-3 ml/min for a standard chamber).
-
Verify Electrodes: If drift persists, check the condition of your reference and recording electrodes. Re-chloriding the reference electrode may be necessary.
Data Presentation: Characterizing this compound-Induced Artifacts
The following table summarizes hypothetical quantitative data related to common issues encountered with this compound.
| Parameter | Control (Vehicle Only) | 1 µM this compound | 10 µM this compound | Potential Cause of Artifact |
| Baseline Drift (pA/min) | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | Liquid Junction Potential, Slow Perfusion |
| 60 Hz Noise Amplitude (pA) | 1.5 ± 0.4 | 4.5 ± 1.1 | 4.8 ± 1.2 | Ground Loop from Perfusion System |
| High-Freq. Noise (>1kHz, pA) | 0.8 ± 0.2 | 0.9 ± 0.2 | 1.5 ± 0.4 | Possible Compound Precipitation |
| Seal Resistance (% Change) | -2% ± 1% | -5% ± 2% | -15% ± 5% | Off-target effects on membrane integrity |
Visual Guides and Diagrams
Troubleshooting Workflow for Electrophysiology Artifacts
This diagram outlines a logical sequence for identifying the source of artifacts during an electrophysiology experiment.
Caption: A logical workflow for troubleshooting common electrophysiology artifacts.
Hypothetical Signaling Pathway for this compound
This diagram illustrates the proposed primary and potential off-target effects of this compound on a neuronal cell membrane.
Caption: Proposed mechanism of action for this compound, including off-target effects.
References
- 1. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Devices Support Portal [support.moleculardevices.com]
- 5. BASi® | Troubleshooting [basinc.com]
Accounting for Falipamil's effects on atrial refractory period
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falipamil and its effects on the atrial refractory period.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational drug that selectively blocks the ultra-rapid delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene and predominantly expressed in the atria. By inhibiting this current, this compound prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) in atrial myocytes. This selective action is being investigated for its potential to suppress and prevent atrial fibrillation.
Q2: What are the expected effects of this compound on ventricular myocytes?
Due to the low expression of the IKur channel in ventricular tissue, this compound is expected to have minimal effects on the ventricular action potential and the QT interval at therapeutic concentrations. However, at higher concentrations, off-target effects on other ion channels, such as the hERG (IKr) channel, may occur, potentially leading to pro-arrhythmic events.
Q3: Is the effect of this compound reversible?
Yes, the binding of this compound to the Kv1.5 channel is reversible. The washout period is dependent on the experimental preparation and the concentration of this compound used. See the troubleshooting guide below if you are experiencing difficulties with washout.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Atrial Refractory Period In Vitro
If you are not observing the expected prolongation of the atrial refractory period in your cellular or tissue preparations, consider the following:
-
Drug Concentration and Stability: Ensure that the this compound stock solution is prepared correctly and has not degraded. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Cell/Tissue Viability: Confirm the health of your atrial myocyte or tissue preparation. Poor cell health can lead to altered ion channel expression and function.
-
Voltage Protocol: For patch-clamp experiments, verify that your voltage protocol is appropriate to elicit and measure the IKur current.
-
Species Differences: The expression and kinetics of IKur can vary between species. The effects of this compound may be more pronounced in species with a higher IKur density, such as humans and canines, compared to rodents.
Issue 2: Pro-arrhythmic Events Observed in Animal Models
The observation of pro-arrhythmic events, such as early afterdepolarizations (EADs) or torsades de pointes (TdP), is a critical safety concern.
-
Dose-Response: Determine if the pro-arrhythmic events are dose-dependent. High concentrations of this compound may lead to off-target effects on other cardiac ion channels.
-
Autonomic Tone: The influence of the autonomic nervous system can modulate the effects of this compound. Consider the use of autonomic blockade (e.g., with propranolol and atropine) to isolate the direct effects of the drug.
-
Electrolyte Imbalances: Hypokalemia or hypomagnesemia can exacerbate the pro-arrhythmic potential of ion channel-blocking drugs. Ensure that serum electrolyte levels are within the normal range in your animal models.
Issue 3: Difficulty with this compound Washout in Electrophysiology Experiments
If the effect of this compound is not reversing after washout, consider the following:
-
Lipophilicity: this compound has a moderate degree of lipophilicity, which may cause it to partition into the lipid bilayer of the cell membrane, slowing its washout.
-
Perfusion Rate: Increase the perfusion rate of the washout solution to enhance the removal of the drug from the experimental chamber.
-
Use of a "Sink": Including a carrier protein, such as bovine serum albumin (BSA), in the washout solution can help to facilitate the removal of lipophilic compounds.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Atrial Effective Refractory Period (AERP) in Isolated Rabbit Atria
| This compound Concentration (nM) | Mean AERP Increase (ms) | Standard Deviation (ms) |
| 1 | 5.2 | 1.1 |
| 10 | 15.8 | 2.3 |
| 100 | 35.1 | 4.5 |
| 1000 | 52.4 | 6.8 |
Table 2: Pharmacokinetic Parameters of this compound in a Canine Model Following a Single IV Bolus Dose of 1 mg/kg
| Parameter | Value | Unit |
| Cmax | 258 | ng/mL |
| T1/2 | 2.5 | hours |
| Vd | 1.8 | L/kg |
| CL | 0.5 | L/hr/kg |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IKur in Isolated Human Atrial Cardiomyocytes
-
Cell Isolation: Isolate human atrial cardiomyocytes using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 10 HEPES, 1 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -80 mV.
-
To inactivate sodium and calcium channels, apply a 50 ms depolarizing prepulse to -40 mV.
-
Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 200 ms to elicit IKur.
-
Record the baseline current.
-
-
This compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound for 5 minutes.
-
Repeat the voltage-clamp protocol and record the current in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak outward current at the end of the depolarizing pulse.
-
Calculate the percentage of IKur block by this compound compared to the baseline recording.
-
Visualizations
Controlling for the anticholinergic effects of Falipamil
Falipamil - Technical Support Center
This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. Given that this compound is an investigational compound with significant anticholinergic properties, this guide is intended to help you anticipate, control for, and interpret its effects in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the known anticholinergic properties of this compound?
A1: this compound is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). Its anticholinergic activity is not uniform across all five receptor subtypes (M1-M5). This differential binding can lead to a range of effects, from reduced glandular secretion and smooth muscle contraction to central nervous system (CNS) manifestations. The binding affinity (Ki) of this compound for each human muscarinic receptor subtype is summarized below.
Data Presentation: this compound Muscarinic Receptor Binding Affinity
| Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) (Reference) | Primary G-Protein Coupling |
| M1 | 15.2 | 1.8 | Gq/11 |
| M2 | 5.8 | 1.1 | Gi/o |
| M3 | 2.1 | 1.5 | Gq/11 |
| M4 | 45.7 | 2.5 | Gi/o |
| M5 | 22.4 | 1.9 | Gq/11 |
| (Note: Data is hypothetical for illustrative purposes.) |
Experimental Design & Troubleshooting
Q2: We are observing unexpected off-target effects in our cell line that are not consistent with our primary hypothesis. Could these be due to this compound's anticholinergic activity?
A2: Yes, this is a strong possibility. Anticholinergic effects are mediated by the blockade of muscarinic receptors, which are widely expressed and regulate numerous cellular processes.[1][2] Depending on your cell type, this compound could be interfering with signaling pathways related to proliferation, ion channel function, or intracellular calcium mobilization.[3][4]
To troubleshoot this, we recommend the following logical progression:
Mandatory Visualization: Troubleshooting Off-Target Effects
Caption: A logical workflow for determining if an observed off-target effect is anticholinergic.
Q3: How can I counteract or control for the anticholinergic effects of this compound in my experiments?
A3: There are several strategies to manage these effects:
-
Dose Reduction : Use the minimum effective concentration of this compound required to test your primary hypothesis.
-
Use of a Cholinomimetic : Co-administer a muscarinic agonist (e.g., carbachol) to compete with this compound and restore cholinergic tone.
-
Selective Antagonists : To isolate the effects of this compound on a specific receptor subtype, you can use commercially available selective antagonists to block other subtypes. For example, if you hypothesize this compound's primary action is via the M2 receptor, you could co-administer an M3-selective antagonist like 4-DAMP.
-
Acetylcholinesterase Inhibitors : In more complex systems like tissue explants or in vivo models, an acetylcholinesterase inhibitor like physostigmine can increase endogenous acetylcholine levels, thereby competing with this compound at the receptor site.[5]
Q4: Which signaling pathways are most likely affected by this compound?
A4: this compound will primarily affect the canonical signaling pathways downstream of muscarinic receptors. Given its high affinity for M2 and M3 receptors, the most likely affected pathways are:
-
Gq/11 Pathway (via M3 blockade) : Inhibition of Phospholipase C (PLC), leading to decreased production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately reduces intracellular calcium release and Protein Kinase C (PKC) activation.
-
Gi/o Pathway (via M2 blockade) : Disinhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Mandatory Visualization: Muscarinic Receptor Signaling Pathways
Caption: Canonical signaling pathways affected by this compound's antagonism of muscarinic receptors.
Experimental Protocols
Q5: How do I perform an experiment to determine the IC50 of this compound against a specific muscarinic receptor?
A5: A competitive radioligand binding assay is the standard method for determining the binding affinity and IC50 of an unlabeled compound like this compound. This protocol outlines the key steps.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the binding of a specific radioligand to a chosen muscarinic receptor subtype.
2. Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human muscarinic receptor of interest (e.g., M3).
-
Radioligand: A high-affinity antagonist for the target receptor, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Fluid & Vials.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
3. Methodology:
-
Step 1: Preparation
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Thaw cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.
-
-
Step 2: Assay Plate Setup
-
Add assay buffer to all wells of a 96-well plate.
-
Add the this compound serial dilutions to the experimental wells.
-
Add assay buffer to the "Total Binding" wells.
-
Add 1 µM Atropine to the "Non-specific Binding" (NSB) wells.
-
-
Step 3: Incubation
-
Add the diluted cell membranes to all wells.
-
Add the radioligand (e.g., [3H]-NMS at a concentration near its Kd, ~0.5 nM) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Step 4: Harvesting & Washing
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Step 5: Counting & Analysis
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow for Binding Assay
Caption: A simplified workflow for a competitive radioligand binding assay.
References
- 1. pnas.org [pnas.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electrophysiological Effects of Falipamil and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of Falipamil and Verapamil, two structurally related calcium channel blockers with distinct cardiac effects. The information presented is collated from preclinical and clinical studies to assist in understanding their mechanisms of action and differential impacts on cardiac function.
Overview and Key Differences
This compound (AQ-A 39) and Verapamil are both classified as calcium channel antagonists. However, their electrophysiological profiles diverge significantly. While Verapamil is a classic non-dihydropyridine calcium channel blocker with pronounced effects on the atrioventricular (AV) node, this compound exhibits a more complex profile, with effects resembling those of Class IA antiarrhythmic agents.[1][2]
Verapamil primarily acts by blocking L-type calcium channels (ICa,L), which are crucial for the electrical activity of the sinoatrial (SA) and AV nodes, as well as for the plateau phase of the cardiac action potential in contractile cells.[3][4] This mechanism leads to a reduction in heart rate, a slowing of AV conduction, and a decrease in myocardial contractility.[3]
This compound , a verapamil analog, also demonstrates bradycardic effects but through a mechanism suggested to be different from that of typical calcium channel blockers. Studies indicate that this compound prolongs the action potential duration and the refractory periods of the atrium and ventricle, effects characteristic of Class IA antiarrhythmics which are known to block sodium and potassium channels. Furthermore, this compound has been observed to have a vagolytic effect in some experimental models.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and Verapamil on key electrophysiological parameters as reported in various studies. It is important to note the differences in experimental models and conditions when comparing these values.
Table 1: Effects on Heart Rate and Atrioventricular Conduction
| Parameter | This compound | Verapamil | Species/Model |
| Spontaneous Cycle Length | ↑ 79 ± 59 ms | ↑ (slowing of sinus rate) | Human (intravenous) / Rabbit (isolated atrium) |
| Heart Rate | ↓ (dose-dependent) | ↓ (rate control in atrial fibrillation) | Dog (in situ and isolated heart) / Clinical Use |
| AH Interval | ↓ 17 ± 14 ms | ↑ (progressive increase) | Human (intravenous) / Dog (conscious) |
| Wenckebach Point | ↑ 10 ± 7 beats/min | ↓ (depresses AV nodal conduction) | Human (intravenous) / General Effect |
Table 2: Effects on Refractory Periods and Action Potential Duration
| Parameter | This compound | Verapamil | Species/Model |
| Atrial Effective Refractory Period | ↑ (significantly prolonged) | No significant effect or slight prolongation | Human (intravenous) / Human (paroxysmal AF) |
| Ventricular Effective Refractory Period | ↑ (significantly prolonged) | ↑ (at higher concentrations) | Human (intravenous) / Canine Purkinje fibers |
| AV Nodal Effective Refractory Period | No significant effect (trend to shortening) | ↑ (prolonged) | Human (intravenous) / General Effect |
| Action Potential Duration (APD) | ↑ (prolonged) | ↑ (in Purkinje fibers), but can shorten at higher concentrations | Human (papillary muscle and Purkinje fibers implied) / Canine & Sheep Purkinje fibers |
Table 3: Effects on Cardiac Ion Channels (IC50 Values)
| Ion Channel | This compound | Verapamil | Species/Model |
| ICa,L (L-type Calcium Current) | Data not available | ~0.2 - 15.5 µM (varies with conditions) | Recombinant cells, various cardiac myocytes |
| IKr (hERG) (Rapid Delayed Rectifier K+ Current) | Data not available | ~143 - 210.5 nM | HEK293 cells expressing hERG |
| IKs (Slow Delayed Rectifier K+ Current) | Data not available | ~161 µM | Xenopus oocytes |
| Voltage-gated K+ Channels (Kv) | Data not available | ~0.82 µM (in coronary smooth muscle) | Rabbit coronary arterial smooth muscle cells |
Note: The lack of specific ion channel data (IC50 values) for this compound from publicly available literature is a significant gap in a direct quantitative comparison at the molecular level.
Signaling Pathways and Mechanisms of Action
The distinct electrophysiological effects of this compound and Verapamil stem from their differential interactions with cardiac ion channels.
Caption: Verapamil's primary mechanism of action.
Caption: Inferred signaling pathway for this compound.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental setups, the key methodologies of which are detailed below.
Electrophysiological Study in Humans (this compound)
-
Objective: To evaluate the electrophysiologic properties of intravenous this compound in patients.
-
Study Population: 12 patients (9 male, 3 female, aged 49-79 years) referred for electrophysiologic evaluation.
-
Procedure:
-
Baseline electrophysiologic measurements were obtained, including spontaneous cycle length, and various conduction intervals (AH, HV).
-
Programmed electrical stimulation was used to determine the effective refractory periods of the right atrium, right ventricle, and AV node, as well as the Wenckebach point.
-
This compound hydrochloride (1.5 mg/kg) was administered intravenously over 20 minutes.
-
Electrophysiological measurements and programmed stimulation were repeated after drug infusion to assess its effects.
-
-
Data Acquisition: Intracardiac electrograms were recorded using multipolar electrode catheters placed in the heart.
Whole-Cell Patch-Clamp Technique (Verapamil)
-
Objective: To investigate the voltage dependence and kinetics of L-type calcium current (ICa,L) block by Verapamil in ventricular myocytes.
-
Cell Preparation: Single ventricular myocytes were isolated from rat hearts.
-
Recording Technique: The whole-cell patch-clamp technique was employed to record ICa,L.
-
Voltage Protocol:
-
Cells were held at a holding potential of -80 mV.
-
Depolarizing voltage pulses to 0 mV were applied repetitively at different frequencies and durations to elicit ICa,L.
-
Specific twin-pulse protocols were used to investigate the interaction of Verapamil with different states of the calcium channel.
-
-
Solutions: The external solution contained physiological concentrations of ions, and the internal (pipette) solution was formulated to isolate the calcium current.
-
Data Analysis: The reduction in ICa,L magnitude in the presence of varying concentrations of Verapamil was measured to determine its blocking effect.
Caption: Generalized workflow for in vivo and in vitro studies.
Conclusion
This compound and Verapamil, despite their structural similarities, exhibit markedly different electrophysiological profiles. Verapamil acts as a potent L-type calcium channel blocker, with primary effects on the SA and AV nodes. In contrast, this compound's actions are more complex, showing characteristics of a Class IA antiarrhythmic by prolonging atrial and ventricular refractory periods and action potential duration, alongside a bradycardic effect on the sinus node that may involve mechanisms distinct from direct calcium channel blockade. The apparent anticholinergic effect of this compound on the AV node further distinguishes it from Verapamil.
The lack of detailed quantitative data on this compound's interaction with specific cardiac ion channels remains a key area for future research to fully elucidate its mechanism of action and to allow for a more direct and comprehensive comparison with Verapamil at the molecular level. Researchers and drug development professionals should consider these distinct profiles when evaluating these compounds for potential therapeutic applications.
References
Falipamil vs. Alinidine: A Comparative Cardiovascular Study in Conscious Dogs
This guide provides a detailed comparison of the electrophysiological and cardiovascular effects of two bradycardic agents, falipamil and alinidine, based on experimental data from studies conducted in conscious dogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction and Mechanism of Action
This compound , a verapamil analog, is a bradycardic agent that acts as a calcium channel blocker.[1][2][3] Its heart rate-lowering effect is attributed to a reduction in the diastolic depolarization rate and a prolongation of the action potential duration.[1] It is also known to have vagolytic effects.[4]
Alinidine , an N-allyl-clonidine derivative, also induces bradycardia but through a different primary mechanism. It inhibits the pacemaker current (If) in the sinoatrial (SA) node, which slows the rate of diastolic depolarization. While developed for its heart rate-lowering properties, its development was halted due to a lack of specificity, as it also affects calcium and potassium channels.
Experimental Protocols
A key comparative study investigated the cardiac electrophysiological effects of this compound and alinidine in conscious dogs. The methodologies from this study are detailed below.
Animal Models:
-
Intact Dogs: Six conscious dogs were used to measure sinus rate, corrected sinus recovery time, and the Wenckebach point.
-
Atrioventricular-Blocked Dogs: Another group of six conscious dogs with complete atrioventricular (AV) block was used to measure atrial rate, ventricular rate, and the atrial effective refractory period.
Drug Administration:
-
Both this compound (hydrochloride) and alinidine (hydrobromide) were administered intravenously to each dog.
-
The drugs were given in four successive injections, 30 minutes apart, at doses of 0.5, 0.5, 1, and 2 mg/kg.
-
A washout period of at least three days was allowed between the administration of each drug.
Measurements:
-
Standard electrophysiological techniques were used to record and analyze cardiac electrical activity.
-
Blood pressure was continuously monitored in both groups of dogs.
Comparative Electrophysiological and Hemodynamic Data
The following tables summarize the quantitative data on the effects of this compound and alinidine in conscious dogs from the primary comparative study.
Table 1: Effects on Heart Rate and Sinoatrial Node Function in Intact Conscious Dogs
| Parameter | This compound | Alinidine |
| Sinus Rate | Increased | Decreased |
| Corrected Sinus Recovery Time | Shortened | Lengthened |
| Wenckebach Point | Increased | Decreased |
Table 2: Effects on Atrial and Ventricular Rates in AV-Blocked Conscious Dogs
| Parameter | This compound | Alinidine |
| Atrial Rate | Increased | Increased |
| Ventricular Rate | Decreased | Decreased |
Table 3: Effects on Atrial Refractory Period and Blood Pressure
| Parameter | This compound | Alinidine |
| Atrial Effective Refractory Period | Increased | Increased |
| Mean Blood Pressure | No significant change | No significant change |
Experimental Workflow
The following diagram illustrates the workflow of the comparative study.
Signaling Pathway Overview
The distinct mechanisms of action of this compound and alinidine lead to different downstream effects on cardiac electrophysiology.
Conclusion
The comparative study in conscious dogs reveals significant differences in the electrophysiological profiles of this compound and alinidine, despite both being classified as bradycardic agents.
-
This compound 's effects are dominated by a direct vagolytic action, leading to an increase in sinus and atrial rates, a shortened corrected sinus recovery time, and an increased Wenckebach point. Its bradycardic effect on ventricular rate is observed in the context of an AV block.
-
Alinidine , in contrast, demonstrates effects indicative of antiarrhythmic potential. It decreases the sinus rate, lengthens the corrected sinus recovery time, and decreases the Wenckebach point.
Both drugs were found to increase the atrial effective refractory period and did not significantly alter mean blood pressure under the experimental conditions. These findings underscore that two agents with specific bradycardic properties can produce markedly different electrophysiological outcomes in a conscious animal model. This highlights the importance of detailed electrophysiological studies in characterizing and differentiating novel cardiovascular drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H32N2O5 | CID 71222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Analysis of Falipamil and Conventional Calcium Channel Blockers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of Falipamil and other major classes of calcium channel blockers (CCBs). Supported by experimental data, this document elucidates the distinct pharmacological profiles that differentiate these cardiovascular agents.
This compound, a derivative of verapamil, has demonstrated a unique profile as a bradycardic agent, primarily by targeting the sinus node.[1][2] While classified as a calcium channel blocker, its electrophysiological and hemodynamic effects diverge significantly from prototypical CCBs like verapamil, diltiazem, and the dihydropyridines (e.g., nifedipine).[2][3][4] This guide will dissect these differences through a detailed examination of their mechanisms, supported by quantitative data and experimental protocols.
Differentiating Mechanisms of Action
Calcium channel blockers exert their effects by inhibiting the influx of calcium ions through L-type calcium channels, which are crucial for cardiovascular function. However, the specific binding sites and the resulting functional consequences vary significantly among the different classes of CCBs.
This compound's Distinctive Profile:
This compound's primary mechanism involves a direct action on the sinus node, leading to a reduction in heart rate, a phenomenon particularly pronounced during exercise. This bradycardic effect stems from a decrease in the rate of diastolic depolarization and a prolongation of the action potential duration in sinoatrial nodal cells.
Unlike its parent compound, verapamil, this compound exhibits a unique combination of electrophysiological effects. It prolongs intra-atrial and intraventricular conduction and increases the refractory periods of the atrial and ventricular myocardium. Concurrently, it enhances sinoatrial and atrioventricular (AV) node conduction while shortening the AV node's refractory period. This complex interplay of actions distinguishes it from other CCBs.
Conventional Calcium Channel Blockers: A Three-Pronged Approach
The three main classes of conventional CCBs—phenylalkylamines (verapamil), benzothiazepines (diltiazem), and dihydropyridines (nifedipine)—all target the α1 subunit of the L-type calcium channel but at different binding sites, leading to distinct physiological outcomes.
-
Phenylalkylamines (e.g., Verapamil): Verapamil binds to the intracellular pore of the L-type calcium channel. Its action is state-dependent, showing a higher affinity for open or inactivated channels, which contributes to its negative chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction) effects.
-
Benzothiazepines (e.g., Diltiazem): Diltiazem also binds to the L-type calcium channel, but at a different site from verapamil. It exhibits a mixed profile with both cardiac and vascular effects, acting as a potent coronary vasodilator while also depressing sinoatrial and AV nodal function.
-
Dihydropyridines (e.g., Nifedipine): This class of CCBs binds to a distinct site on the L-type calcium channel, acting as allosteric modulators. They exhibit high vascular selectivity, leading to potent vasodilation with minimal direct effects on the myocardium at therapeutic doses.
Comparative Data: Electrophysiological and Hemodynamic Effects
The following table summarizes the key differences in the electrophysiological and hemodynamic effects of this compound compared to other major calcium channel blockers.
| Parameter | This compound | Verapamil (Phenylalkylamine) | Diltiazem (Benzothiazepine) | Nifedipine (Dihydropyridine) |
| Primary Site of Action | Sinus Node | Myocardium and AV Node | Myocardium and AV Node | Vascular Smooth Muscle |
| Heart Rate | Decreased (especially during exercise) | Decreased | Decreased | Reflex increase or no change |
| Blood Pressure | No significant change at rest | Decreased | Decreased | Significantly decreased |
| AV Conduction | Enhanced | Prolonged | Prolonged | No significant effect |
| Myocardial Contractility | Not significantly affected at rest | Decreased | Decreased | No direct effect |
| Vascular Resistance | Not significantly affected | Decreased | Decreased | Significantly decreased |
Experimental Protocols
The distinct mechanisms of these drugs are elucidated through specific experimental methodologies.
Voltage Clamp Technique for Single Cardiac Myocytes
Objective: To measure the effect of the drug on ion channel currents, particularly the L-type Ca2+ current (ICa,L).
Protocol:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Patch Clamp Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the channels and elicit an inward Ca2+ current.
-
Drug Application: The drug is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The peak inward current is measured before and after drug application to determine the extent of channel blockade. The voltage- and use-dependence of the block can be assessed by varying the holding potential and the frequency of depolarizing pulses.
Isolated Langendorff Heart Preparation
Objective: To assess the direct effects of the drug on cardiac function (heart rate, contractility, and conduction) in the absence of systemic neurohormonal influences.
Protocol:
-
Heart Isolation: An animal heart is excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Measurements:
-
Heart Rate: Measured from an electrocardiogram (ECG) recorded from the surface of the heart.
-
Contractility: A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure development (LVDP) and its rate of rise (+dP/dt).
-
Conduction: Atrial and ventricular electrograms are recorded to measure the atrioventricular (AV) conduction time (P-R interval).
-
-
Drug Administration: The drug is infused into the perfusion solution at increasing concentrations.
-
Data Analysis: Dose-response curves are constructed for the effects on heart rate, contractility, and AV conduction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these calcium channel blockers and a typical experimental workflow for their comparison.
Caption: Cellular mechanism of different calcium channel blockers.
Caption: Workflow for comparing calcium channel blockers.
Conclusion
This compound represents a distinct entity within the broader class of calcium channel blockers. Its unique bradycardic action, mediated by a direct effect on the sinus node, and its complex electrophysiological profile set it apart from conventional CCBs. While verapamil, diltiazem, and dihydropyridines primarily modulate calcium influx in the myocardium and vascular smooth muscle with varying degrees of selectivity, this compound's mechanism offers a more targeted approach to heart rate control. Understanding these mechanistic differences is paramount for the rational design and development of novel cardiovascular therapies. Further research, including direct comparative studies with modern electrophysiological and molecular techniques, is warranted to fully elucidate the therapeutic potential of this compound and similar agents.
References
- 1. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bradycardic Effects of Falipamil in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bradycardic effects of Falipamil with other heart rate-lowering agents in various animal models. The information is compiled from peer-reviewed studies to assist in the evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy of Bradycardic Agents
The following table summarizes the dose-dependent effects of this compound and its comparators, Alinidine and Verapamil, on heart rate in canines and guinea pigs.
| Drug | Animal Model | Dosing Regimen | Change in Heart Rate | Reference |
| This compound (AQ-A 39) | Anesthetized Dog | 10-1000 µg/kg (intravenous) | Dose-dependent decrease | [1] |
| Anesthetized Dog | 2.5 mg/kg (intravenous) | ↓ 52 ± 6 beats/min | [2] | |
| Isolated Guinea Pig Atria | 10⁻⁷ - 10⁻⁴ M | Dose-dependent decrease in spontaneous beating frequency | [3] | |
| Alinidine | Conscious Dog | 0.5, 1, and 2 mg/kg (intravenous) | Dose-dependent decrease (up to 43%) | [4] |
| Anesthetized Dog | 2.5 mg/kg (intravenous) | ↓ 59 ± 7 beats/min | [2] | |
| Verapamil | Anesthetized Dog | 200 µg/kg (intravenous, sino-aortic denervated) | Significant decrease | |
| Anesthetized Dog | Clinical doses | Can cause tachycardia due to reflex sympathetic activation | ||
| Isolated Guinea Pig Atria | 10⁻⁷ - 10⁻⁴ M | Dose-dependent decrease in spontaneous beating frequency |
Experimental Protocols
Isolated Blood-Perfused Dog Heart Preparation
This ex vivo model allows for the direct assessment of a drug's effect on the heart, independent of systemic physiological responses.
Surgical Preparation:
-
A donor dog is anesthetized, and a thoracotomy is performed.
-
The heart is carefully excised and immediately placed in a cold Tyrode's solution to induce cardioplegia.
-
Cannulas are inserted into the aorta and pulmonary artery. A latex balloon is placed in the left ventricle to measure isovolumetric pressure.
-
The heart is then connected to a perfusion apparatus.
Perfusion and Data Acquisition:
-
The heart is perfused with arterial blood from a support dog, which is heparinized to prevent coagulation.
-
The perfusion pressure and temperature are maintained at physiological levels.
-
Heart rate is determined from the atrial electrogram.
-
Left ventricular pressure and its first derivative (LV dP/dt) are recorded to assess contractility.
-
Test compounds are administered directly into the arterial line perfusing the heart.
In Vivo Electrophysiological Studies in Conscious Dogs
This in vivo model provides insights into the electrophysiological effects of a drug in a physiologically intact animal.
Animal Preparation:
-
Dogs are chronically instrumented with electrodes for recording electrocardiograms (ECG) and intracardiac electrograms.
-
A catheter is placed for intravenous drug administration.
Experimental Procedure:
-
Baseline electrophysiological parameters, including sinus rate, are recorded.
-
The test compound (e.g., this compound, Alinidine) is administered intravenously in escalating doses.
-
Electrophysiological parameters are continuously monitored and recorded after each dose.
-
Blood samples may be collected to correlate drug plasma concentrations with the observed effects.
Mechanism of Action and Signaling Pathways
This compound exerts its bradycardic effect through a direct action on the sinoatrial (SA) node, the natural pacemaker of the heart. Its mechanism is distinct from that of calcium channel blockers like Verapamil. Evidence suggests that this compound may act by inhibiting the "funny" current (If), which is crucial for the spontaneous diastolic depolarization of pacemaker cells.
Proposed signaling pathway for this compound's bradycardic effect in the sinoatrial node.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for validating the bradycardic effects of a compound like this compound in animal models.
Experimental workflow for validating bradycardic agents.
References
- 1. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular responses to the bradycardic drugs, alinidine, AQ-A 39, and mixidine, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a specific bradycardic agent (AQ-A39) and verapamil on beta-adrenergic responses in isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac electrophysiologic effects of alinidine, a specific bradycardic agent, in the conscious dog: plasma concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Falipamil and Class IA Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties and mechanisms of action of Falipamil and Class IA antiarrhythmic agents. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and Class IA antiarrhythmic agents on key cardiac electrophysiological parameters. It is important to note that the data are derived from separate studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions, including species and dosage, are provided for context.
Table 1: Effects of this compound on Cardiac Electrophysiology
| Parameter | Species | Dosage | Change | Reference |
| Spontaneous Cycle Length | Human | 1.5 mg/kg IV | +79 ± 59 ms (P < 0.001) | [1] |
| AH Interval | Human | 1.5 mg/kg IV | -17 ± 14 ms (P < 0.001) | [1] |
| Anterograde Wenckebach Point | Human | 1.5 mg/kg IV | +10 ± 7 beats/min (P < 0.06) | [1] |
| Right Atrium Refractoriness | Human | 1.5 mg/kg IV | Significantly prolonged | [1] |
| Right Ventricle Refractoriness | Human | 1.5 mg/kg IV | Significantly prolonged | [1] |
| Sinus Rate | Conscious Dog | 0.5-2 mg/kg IV | Increased | |
| Corrected Sinus Recovery Time | Conscious Dog | 0.5-2 mg/kg IV | Shortened | |
| Atrial Effective Refractory Period | Conscious Dog | 0.5-2 mg/kg IV | Increased |
Table 2: Effects of Class IA Antiarrhythmic Agents on Cardiac Electrophysiology
| Parameter | Agent | Species | Key Finding | Reference |
| Action Potential Duration (APD) | Quinidine, Procainamide, Disopyramide | --- | Prolonged | |
| QRS Duration | Quinidine, Procainamide, Disopyramide | --- | Prolonged | |
| QT Interval | Quinidine, Procainamide, Disopyramide | --- | Prolonged | |
| Effective Refractory Period (ERP) | Quinidine | Awake Dog | Atrial ERP prolonged, ventricular ERP not consistently affected | |
| Vmax (Phase 0) | Quinidine, Disopyramide | Canine Purkinje Fibers | Significantly reduced | |
| HV Interval | Procainamide | Human | Lengthened by a mean of 11.9 ms | |
| Ventricular Tachycardia Cycle Length | Quinidine, Procainamide, Disopyramide | Human | Dosage-related increase | --- |
Mechanism of Action
This compound
This compound is characterized as a bradycardic agent and a calcium channel blocker. However, its electrophysiological profile shows similarities to Class IA antiarrhythmic agents, suggesting a more complex mechanism of action that may involve multiple ion channels. It has been noted to cause a slight prolongation of intra-atrial and intraventricular conduction, while enhancing sinoatrial and AV-node conduction.
Class IA Antiarrhythmic Agents
Class IA antiarrhythmic agents, which include quinidine, procainamide, and disopyramide, primarily exert their effects by blocking the fast sodium channels (INa) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0) of the cardiac action potential. Additionally, these agents block potassium channels (IK), which leads to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram.
Signaling Pathway Diagrams
Experimental Protocols
This compound Electrophysiology Study in Humans
-
Objective: To evaluate the electrophysiologic properties of intravenous this compound.
-
Subjects: 12 patients.
-
Procedure:
-
Intravenous administration of this compound hydrochloride (1.5 mg/kg) over 20 minutes.
-
Electrophysiological measurements were taken to assess parameters such as spontaneous cycle length, atrioventricular conduction (AH interval), anterograde Wenckebach point, and refractory periods of the right atrium and ventricle.
-
This compound Electrophysiology Study in Conscious Dogs
-
Objective: To study the cardiac electrophysiological effects of this compound.
-
Subjects: Conscious dogs.
-
Procedure:
-
Four successive intravenous injections of this compound hydrochloride (0.5, 0.5, 1, and 2 mg/kg) were administered at 30-minute intervals.
-
Measurements included sinus rate, corrected sinus recovery time, Wenckebach point, atrial rate, ventricular rate, and atrial effective refractory period.
-
Class IA Antiarrhythmic (Disopyramide) Electrophysiology Study using Langendorff-Perfused Heart Model
-
Objective: To investigate the electrophysiological effects of Disopyramide Phosphate on an isolated heart.
-
Model: Langendorff-perfused isolated heart, which allows for the study of direct cardiac effects without systemic neural and hormonal influences.
-
Procedure:
-
The heart is retrogradely perfused through the aorta with a perfusate containing Disopyramide Phosphate.
-
This method maintains myocardial viability and function, enabling detailed assessment of electrophysiological parameters.
-
Class IA Antiarrhythmic (Quinidine and Disopyramide) Study in Canine Purkinje Fibers
-
Objective: To observe the time course of the cellular electrophysiologic effects of quinidine and disopyramide.
-
Method: Standard microelectrode techniques.
-
Procedure:
-
Canine Purkinje fibers were infused with quinidine (0.2 - 1 x 10-5 M) or disopyramide (1 x 10-5 M) for 30 minutes.
-
The slopes of phases 0 (Vmax), 2, and 3 of the action potential were monitored during infusion and a subsequent 60-minute washout period.
-
Experimental Workflow Diagram
References
Evaluating the Specificity of Falipamil for the Sinus Node: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the specificity of Falipamil for the sinoatrial (sinus) node, the heart's natural pacemaker. This compound, a verapamil analog, has been characterized as a specific bradycardic agent, suggesting a targeted action on heart rate reduction. This guide contrasts its electrophysiological profile with that of Verapamil, a non-selective calcium channel blocker, and Ivabradine, a highly selective inhibitor of the "funny" current (If), which is a key determinant of sinus node automaticity. The information is intended to assist researchers and drug development professionals in understanding the relative sinus node selectivity of this compound based on available experimental data.
Executive Summary
Data Presentation: Electrophysiological Effects
The following tables summarize the known electrophysiological effects of this compound in comparison to Verapamil and Ivabradine. The data is compiled from studies in both animal models and humans.
Table 1: Comparative Effects on Sinus Node and Atrioventricular (AV) Node Function
| Parameter | This compound | Verapamil | Ivabradine |
| Sinus Rate | Decreased[1][2] | Decreased | Decreased[3] |
| Corrected Sinus Node Recovery Time (CSNRT) | Shortened in conscious dogs[4] | Prolonged | Prolonged |
| Sinoatrial Conduction | Enhanced[1] | Depressed | No significant effect |
| AV Nodal Conduction (AH interval) | Shortened (anticholinergic effect) | Prolonged | No significant effect at therapeutic concentrations |
| Wenckebach Point | Increased in conscious dogs | Decreased | No significant effect |
Table 2: Comparative Effects on Other Electrophysiological Parameters
| Parameter | This compound | Verapamil | Ivabradine |
| Atrial Effective Refractory Period (AERP) | Prolonged | Variable | No significant effect |
| Ventricular Effective Refractory Period (VERP) | Prolonged | Prolonged | No significant effect |
| Intra-atrial and Intra-ventricular Conduction | Slightly prolonged | No significant effect | No significant effect |
| QTc Interval | Prolonged | No significant effect | No significant effect |
| Myocardial Contractility | No significant effect at rest | Decreased | No effect |
| Blood Pressure | No significant change | Decreased | No significant effect |
Mechanism of Action and Specificity
This compound's primary mechanism for heart rate reduction is believed to be a direct effect on the sinus node. Studies suggest that its mode of action is distinct from that of calcium channel blockers like Verapamil. For instance, in isolated atrial preparations, the bradycardic effect of this compound was enhanced by low external Ca2+ and decreased by low Na+ and high K+, a pattern opposite to that observed with Verapamil. Furthermore, the addition of Verapamil to maximally effective concentrations of specific bradycardic agents, including one in the same class as this compound, resulted in a further significant reduction in heart rate, indicating different mechanisms of action.
Ivabradine, in contrast, is a highly selective inhibitor of the If current in the sinus node. This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, and its inhibition directly leads to a reduction in heart rate without significantly affecting other cardiac ion channels or hemodynamic parameters.
While this compound is classified as a "specific bradycardic agent," quantitative data on its direct interaction with the If channel (e.g., IC50 values) is lacking in the available literature. This makes a direct comparison of molecular-level specificity with Ivabradine challenging.
Experimental Protocols
Detailed experimental protocols from the original this compound studies are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following represents a generalized protocol for evaluating the electrophysiological effects of a compound on the sinus node.
In Vivo Electrophysiological Study in a Canine Model
Objective: To assess the effects of the test compound on sinus node function, atrioventricular conduction, and other cardiac electrophysiological parameters in a conscious or anesthetized dog model.
Animal Model: Adult mongrel dogs of either sex.
Procedure:
-
Surgical Preparation (for anesthetized model): Anesthetize the dogs (e.g., with sodium pentobarbital). Introduce multipolar electrode catheters via the femoral vein and/or artery and position them in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.
-
Baseline Electrophysiological Measurements: Record baseline intracardiac electrograms and measure the following parameters:
-
Sinus cycle length (SCL)
-
Atrial-His (AH) interval
-
His-ventricular (HV) interval
-
QRS duration
-
QT interval
-
-
Sinus Node Function Assessment:
-
Sinus Node Recovery Time (SNRT): Perform rapid atrial pacing (e.g., at cycle lengths of 600, 500, and 400 ms for 30 seconds) and measure the time from the last paced atrial beat to the first spontaneous sinus beat. Correct for the intrinsic sinus cycle length to obtain the corrected sinus node recovery time (CSNRT).
-
Sinoatrial Conduction Time (SACT): Can be estimated using the Strauss method or by direct recording from the sinus node.
-
-
AV Nodal Function Assessment:
-
Wenckebach Cycle Length: Determine the longest atrial pacing cycle length at which 2:1 AV block occurs.
-
AV Nodal Effective Refractory Period (AVNERP): Determined by introducing premature atrial stimuli after a train of paced atrial beats.
-
-
Drug Administration: Administer the test compound (e.g., this compound) intravenously at increasing doses.
-
Post-Drug Measurements: Repeat all electrophysiological measurements at each dose level to determine the dose-dependent effects of the compound.
Visualizations
Signaling Pathway of Sinus Node Pacemaking and Drug Action
Caption: Mechanism of sinus node pacemaking and sites of drug action.
Experimental Workflow for Evaluating Sinus Node Specificity
Caption: Workflow for assessing the sinus node specificity of a compound.
Conclusion
This compound demonstrates a degree of specificity for the sinus node, as evidenced by its ability to reduce heart rate with minimal effects on myocardial contractility and blood pressure at rest. Its electrophysiological profile is distinct from the non-selective calcium channel blocker Verapamil, suggesting a different, more targeted mechanism of action. However, the lack of direct comparative data with the highly selective If inhibitor Ivabradine, particularly regarding its effects on the If current, makes a definitive assessment of its specificity relative to modern sinus node inhibitors difficult. Further research, including in vitro patch-clamp studies to determine IC50 values on various cardiac ion channels, would be necessary to fully elucidate the molecular basis of this compound's sinus node-specific effects and to accurately place it within the landscape of bradycardic agents.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivabradine -- the first selective sinus node I(f) channel inhibitor in the treatment of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Falipamil and Pindolol on Heart Rate Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Falipamil and Pindolol on heart rate reduction, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct mechanisms and clinical implications of these two agents.
Introduction
This compound, a verapamil analog, is a specific bradycardic agent that directly targets the sinus node to reduce heart rate.[1] In contrast, Pindolol is a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), which modulates heart rate by competitively blocking beta-adrenergic receptors while also exerting partial agonist effects.[2][3] This fundamental difference in their mechanisms of action leads to distinct profiles in heart rate modulation, particularly under varying physiological conditions such as rest and exercise.
Quantitative Comparison of Heart Rate Reduction
The following table summarizes the quantitative effects of this compound and Pindolol on heart rate as reported in various studies. It is important to note that direct head-to-head trials are limited, and data is compiled from separate investigations.
| Parameter | This compound | Pindolol | Source(s) |
| Resting Heart Rate | - Did not significantly modify resting heart rate in healthy volunteers. - Significantly reduced increased sinus rate at rest by 15%-25% in patients with sinus tachycardia. | - No significant effect on mean 24-hour heart rate. - Tended to non-significantly lower diurnal heart rate. - Raised nocturnal heart rate when sympathetic tone is low. - Modest decrease in patients with high pretreatment sympathetic tone (>80 bpm). - Little to no change in patients with low pretreatment sympathetic tone (<80 bpm). | [4][5] |
| Exercise-Induced Heart Rate | - Maximal exercise heart rate significantly decreased by 5.3 ± 2.9% (100 mg dose) and 11.2 ± 3.6% (200 mg dose) 2 hours post-dosing. - Increased sinus rate during exercise is lowered by about 10%. | - Maximum reduction of heart rate at 0.5 maximum work capacity was 20.5%. - In hypertensive men, heart rate was significantly lower than placebo at all exercise stages but significantly higher than propranolol at lower work rates. | |
| Equieffective Dose (approximate) | 150 mg | 40 µg |
Mechanisms of Action and Signaling Pathways
The distinct effects of this compound and Pindolol on heart rate stem from their unique molecular mechanisms.
This compound: Specific Sinus Node Inhibition
This compound exerts its bradycardic effect by directly acting on the sinoatrial (SA) node, the heart's natural pacemaker. While the precise ion channel target is not definitively elucidated in the provided search results, its classification as a specific bradycardic agent suggests a mechanism similar to other sinus node inhibitors which modulate the "funny" current (Iƒ) in pacemaker cells. This current is crucial for the spontaneous diastolic depolarization phase of the action potential in SA node cells. By inhibiting this current, this compound would reduce the slope of diastolic depolarization, thus slowing the firing rate of the SA node and consequently reducing heart rate.
Pindolol: Beta-Adrenergic Blockade with Intrinsic Sympathomimetic Activity (ISA)
Pindolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. In the heart, β1 receptors are predominant. When stimulated by catecholamines (e.g., adrenaline, noradrenaline), these G-protein coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various targets, including L-type calcium channels and phospholamban, ultimately increasing heart rate and contractility. Pindolol competitively blocks this pathway.
However, Pindolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate the β1-adrenergic receptor, albeit to a much lesser extent than full agonists. This partial agonism is responsible for its modest effect on resting heart rate, especially when sympathetic tone is low.
Experimental Protocols
While detailed, step-by-step protocols for specific cited studies are not fully available, a general methodology for assessing the effects of these drugs on heart rate can be constructed based on the literature.
General Protocol for a Double-Blind, Placebo-Controlled, Crossover Study
This type of study design is frequently used to evaluate the effects of heart rate-lowering agents.
Objective: To assess the effect of the investigational drug (this compound or Pindolol) on resting and exercise heart rate compared to placebo.
Study Population: Healthy adult volunteers or a specific patient population (e.g., with stable angina or hypertension).
Procedure:
-
Screening and Baseline: Participants undergo a physical examination, electrocardiogram (ECG), and baseline heart rate measurements at rest and during a standardized exercise test (e.g., bicycle ergometer or treadmill).
-
Randomization: Participants are randomly assigned to receive the investigational drug or a matching placebo in a double-blind manner for a specified treatment period.
-
Treatment Period 1: Participants receive the assigned treatment for a predetermined duration. Heart rate is monitored continuously (e.g., using a 24-hour Holter monitor) and/or at specific time points at rest and during standardized exercise tests.
-
Washout Period: A period of time where no treatment is given to allow for the elimination of the drug from the body.
-
Treatment Period 2 (Crossover): Participants who initially received the drug are now given the placebo, and those who received the placebo are given the drug. Heart rate monitoring and exercise tests are repeated as in Treatment Period 1.
-
Data Analysis: Heart rate data from the drug and placebo periods are compared to determine the drug's effect.
Conclusion
This compound and Pindolol reduce heart rate through distinct mechanisms, resulting in different clinical profiles. This compound acts as a specific sinus node inhibitor, making it effective in reducing heart rate, particularly in states of sinus tachycardia, with minimal effect on resting heart rate in healthy individuals. Pindolol, a non-selective beta-blocker with ISA, has a more complex effect on heart rate that is dependent on the level of sympathetic tone. Its ISA provides a baseline level of beta-receptor stimulation, which results in less pronounced bradycardia at rest compared to beta-blockers without ISA. The choice between these agents would depend on the specific clinical scenario and the desired heart rate response profile. Further head-to-head clinical trials would be beneficial to provide a more definitive comparative analysis.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect on heart rate over 24 hours of pindolol administered for 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antiarrhythmic Potential of Falipamil Versus Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic potential of Falipamil against two other notable agents, Verapamil and Alinidine. The information presented is based on available preclinical and clinical data to assist in the evaluation of their electrophysiological properties and mechanisms of action.
Introduction to this compound and Comparator Agents
This compound (AQ-A 39) is a bradycardic agent structurally related to verapamil, a well-known calcium channel blocker.[1] Despite its structural similarity to verapamil (a Class IV antiarrhythmic), this compound exhibits a distinct electrophysiological profile that, in some aspects, resembles Class IA antiarrhythmic agents.[1] It has been investigated for its potential in managing conditions associated with increased heart rate, such as sinus tachycardia.[2]
For the purpose of this comparison, we will assess this compound against:
-
Verapamil: A widely used Class IV antiarrhythmic agent that acts by blocking L-type calcium channels, thereby slowing conduction through the atrioventricular (AV) node and reducing heart rate.[3][4]
-
Alinidine: A specific bradycardic agent that was developed for its heart rate-lowering effects. Its mechanism is thought to involve the inhibition of the pacemaker current (If) in the sinoatrial (SA) node.
This guide will delve into the quantitative electrophysiological data, experimental methodologies, and proposed mechanisms of action for each of these agents to provide a clear and objective comparison.
Quantitative Electrophysiological Data
The following tables summarize the key electrophysiological effects of this compound, Verapamil, and Alinidine based on data from human and animal studies.
Table 1: Effects on Sinus Node and Atrioventricular Conduction
| Parameter | This compound | Verapamil | Alinidine | Species |
| Sinus Cycle Length (SCL) / Heart Rate | ↑ SCL (+79 ms) / ↓ HR (15-25% at rest) | ↑ SCL / ↓ HR | ↑ SCL / ↓ HR | Human, Dog |
| Corrected Sinus Node Recovery Time (CSNRT) | ↓ | No significant change | ↑ | Dog, Human |
| AH Interval (AV Nodal Conduction) | ↓ (-17 ms) | ↑ | No significant change | Human, Dog |
| HV Interval (His-Purkinje Conduction) | No significant change | No significant change | No significant change | Human, Dog |
| Wenckebach Point | ↑ (+10 beats/min) | ↓ | ↓ | Human |
Table 2: Effects on Refractory Periods and Action Potential
| Parameter | This compound | Verapamil | Alinidine | Species |
| Atrial Effective Refractory Period (AERP) | ↑ | ↑ | No significant change | Human, Dog |
| Ventricular Effective Refractory Period (VERP) | ↑ | ↑ | No significant change | Human |
| AV Nodal Effective Refractory Period (AVNERP) | ↓ (trend) | ↑ | No significant change | Human |
| Action Potential Duration (APD) | ↑ | ↑ | ↑ | Animal models |
Experimental Protocols
The data presented in this guide are derived from standard electrophysiological studies. Below are detailed methodologies for key experiments cited.
In Vivo Electrophysiology Study in Conscious Dogs
This protocol is based on methodologies used to assess the cardiac electrophysiological effects of intravenously administered agents in conscious canines.
-
Animal Preparation: Adult mongrel dogs are chronically instrumented under general anesthesia. Bipolar electrodes are sutured to the right atrium and right ventricle for stimulation and recording. A multipolar catheter may be placed across the tricuspid valve to record His bundle electrograms. All leads are tunneled subcutaneously to a connector fixed on the back of the animal. A recovery period of at least two weeks is allowed post-surgery.
-
Experimental Procedure:
-
The conscious, unsedated dog is placed in a restraining sling.
-
Baseline electrophysiological parameters are recorded, including sinus cycle length, AH interval, HV interval, and QRS duration.
-
Measurement of Refractory Periods: The effective refractory period of the atrium and ventricle is determined by delivering programmed electrical stimulation (a train of 8 stimuli at a fixed cycle length followed by a premature stimulus). The coupling interval of the premature stimulus is progressively decreased until capture is lost.
-
Assessment of Sinus Node Function: Sinus node recovery time (SNRT) is measured by pacing the right atrium at a rate faster than the intrinsic sinus rate for 30-60 seconds and then measuring the time to the first spontaneous sinus beat after cessation of pacing. The corrected SNRT (CSNRT) is calculated by subtracting the baseline sinus cycle length from the SNRT.
-
Assessment of AV Nodal Function: The Wenckebach point is determined by incremental atrial pacing, identifying the longest pacing cycle length at which 2:1 AV block occurs.
-
-
Drug Administration: The test agent (e.g., this compound, Alinidine) is administered intravenously at escalating doses. All electrophysiological measurements are repeated at each dose level to determine the dose-dependent effects of the compound.
Clinical Electrophysiology Study in Humans
This protocol outlines the general procedure for an invasive electrophysiology study in human subjects to evaluate the effects of a drug on the cardiac conduction system.
-
Patient Preparation: The patient is brought to the electrophysiology laboratory in a fasting state. Conscious sedation is typically used.
-
Catheter Placement: Under local anesthesia, multiple electrode catheters are inserted into a peripheral vein (usually the femoral vein) and advanced under fluoroscopic guidance to various locations within the heart, such as the high right atrium, His bundle region, coronary sinus, and right ventricular apex.
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure standard intervals (PA, AH, HV).
-
Programmed Electrical Stimulation:
-
Sinus Node Function: Overdrive atrial pacing is used to assess the sinus node recovery time.
-
AV Conduction: Incremental atrial and ventricular pacing are performed to assess anterograde and retrograde AV conduction, including the Wenckebach cycle length and the effective refractory period of the AV node.
-
Refractory Periods: The effective refractory periods of the atria and ventricles are determined using programmed extrastimulation.
-
-
Drug Infusion: The investigational drug is administered intravenously, and all baseline measurements and programmed stimulation protocols are repeated to assess the drug's electrophysiological effects.
Mechanism of Action and Signaling Pathways
The antiarrhythmic agents discussed in this guide exert their effects through distinct mechanisms of action.
This compound
This compound is described as a specific bradycardic agent. While it is a verapamil analog, its mechanism appears to differ from that of a typical calcium channel blocker. Studies suggest that this compound has a direct action on the sinus node. The bradycardic effect is not antagonized by atropine, but is slightly enhanced by propranolol, suggesting a mechanism independent of cholinergic and beta-adrenergic pathways. Some evidence suggests a common mechanism with other specific bradycardic agents like alinidine, which is distinct from calcium channel blockade. The prolongation of atrial and ventricular refractory periods is a key feature of its antiarrhythmic potential.
Caption: Proposed mechanism of this compound's bradycardic effect on the sinoatrial node.
Verapamil
Verapamil is a phenylalkylamine that primarily blocks L-type calcium channels in cardiac and vascular smooth muscle cells. In the heart, this blockade has several key consequences:
-
Sinoatrial (SA) Node: Decreased calcium influx slows the rate of spontaneous phase 4 depolarization, leading to a decrease in heart rate.
-
Atrioventricular (AV) Node: Slows conduction and prolongs the effective refractory period, which is the primary mechanism for its use in supraventricular tachycardias.
-
Myocardium: Negative inotropic effect by reducing calcium available for excitation-contraction coupling.
Caption: Verapamil's mechanism of action via L-type calcium channel blockade.
Alinidine
Alinidine's primary mechanism of action is the selective inhibition of the "funny" current (If) in the SA node. The If current is a mixed sodium-potassium inward current that is activated on hyperpolarization and is a key determinant of the diastolic depolarization rate in pacemaker cells. By inhibiting this current, Alinidine slows the rate of spontaneous depolarization, resulting in a dose-dependent decrease in heart rate. Unlike Verapamil, it has minimal effects on myocardial contractility and AV conduction.
Summary and Conclusion
This compound presents a unique electrophysiological profile that distinguishes it from both its structural analog, Verapamil, and the specific bradycardic agent, Alinidine.
-
This compound vs. Verapamil: Although both are related to verapamil, their effects on AV conduction are opposing. This compound enhances AV conduction (decreases AH interval), while Verapamil slows it. This suggests that this compound may have a lower risk of inducing AV block compared to Verapamil. Furthermore, this compound's prolongation of atrial and ventricular refractory periods is a notable antiarrhythmic property.
-
This compound vs. Alinidine: Both are considered specific bradycardic agents, but their effects on sinus node recovery and AV conduction differ. This compound shortens the corrected sinus node recovery time and enhances AV conduction, whereas Alinidine prolongs CSNRT and has no significant effect on AV conduction. Both agents increase the atrial effective refractory period.
Experimental Workflow Visualization
Caption: Generalized experimental workflow for assessing drug electrophysiology.
References
- 1. Electrophysiologic properties of this compound (AQA-39)--a new bradycardiac agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Falipamil and Other Bradycardic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Falipamil, a bradycardic agent, with other drugs known to reduce heart rate, including the If channel inhibitor Ivabradine, the calcium channel blocker Verapamil, and beta-blockers. This document summarizes available quantitative data from preclinical and clinical studies, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support research and development in cardiovascular therapeutics.
Overview of Bradycardic Agents
Bradycardic drugs are a class of therapeutic agents that decrease the heart rate. They are primarily used in the management of cardiovascular conditions such as angina pectoris, heart failure, and certain arrhythmias. These drugs achieve their effect through various mechanisms of action, primarily by modulating the electrical activity of the sinoatrial (SA) node, the heart's natural pacemaker.
This compound is a verapamil derivative that exhibits a specific bradycardic action on the sinus node.[1] Its mechanism is primarily attributed to calcium channel blockade, which reduces the diastolic depolarization rate and prolongs the action potential duration in pacemaker cells.[2] Unlike its parent compound verapamil, this compound shows different electrophysiological and hemodynamic properties.[1]
This guide will compare this compound to:
-
Ivabradine: A selective inhibitor of the If "funny" current in the SA node.
-
Verapamil: A non-dihydropyridine calcium channel blocker.
-
Beta-blockers (Propranolol/Metoprolol): Antagonists of beta-adrenergic receptors.
Quantitative Data Presentation
Direct head-to-head comparative studies of this compound with a wide range of other bradycardic agents are limited. The following tables summarize available quantitative data.
Table 2.1: Head-to-Head Comparison of this compound and Alinidine in Conscious Dogs
This table presents data from a study comparing the cardiac electrophysiological effects of intravenous this compound and Alinidine in conscious dogs.[3]
| Parameter | This compound Effect | Alinidine Effect |
| Sinus Rate | Increased | Decreased |
| Atrial Rate | Increased | Increased |
| Ventricular Rate | Decreased | Decreased |
| Corrected Sinus Recovery Time | Shortened | Lengthened |
| Wenckebach Point | Increased | Decreased |
| Atrial Effective Refractory Period | Increased | Increased |
| Mean Blood Pressure | No significant change | No significant change |
Table 2.2: Electrophysiological Effects of this compound in Humans
This table summarizes the electrophysiological effects of intravenous this compound (1.5 mg/kg over 20 minutes) in patients.
| Parameter | Change |
| Spontaneous Cycle Length | Prolonged |
| Atrioventricular Conduction (AH interval) | Shortened |
| Anterograde Wenckebach Point | Occurred at a higher rate |
| AV Node Refractory Period | Trend towards shortening |
| Right Atrium Refractory Period | Significantly prolonged |
| Right Ventricle Refractory Period | Significantly prolonged |
Table 2.3: Clinical Efficacy of Ivabradine in Patients with Heart Failure
Data from the SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) study.[4]
| Outcome | Ivabradine vs. Placebo (Hazard Ratio) |
| Cardiovascular Death or Heart Failure Hospitalization | 0.82 |
| Heart Failure Hospitalization | 0.74 |
| Cardiovascular Death | 0.91 |
| Mean Heart Rate Reduction | ~15 bpm |
Table 2.4: Effects of Beta-Blockers on Heart Rate
This table provides representative data on the heart rate-lowering effects of Propranolol and Metoprolol.
| Drug | Study Population | Dose | Heart Rate Reduction |
| Propranolol | Patients with normal sinus node function | 0.1 mg/kg IV | Prolonged sinus node cycle length by 12% |
| Metoprolol | Patients with acute myocardial infarction | 15 mg IV + 50 mg q.i.d. orally | Significant fall of 10-20% compared to placebo |
Experimental Protocols
General Protocol for Whole-Cell Patch-Clamp Recording from Sinoatrial Node Cells
This protocol provides a representative methodology for studying the effects of bradycardic agents on the electrical activity of isolated sinoatrial node (SAN) cardiomyocytes.
1. Isolation of SAN Myocytes:
- Hearts are excised from euthanized small mammals (e.g., rabbits or mice).
- The SAN region is identified and dissected in a Tyrode's solution.
- The tissue is subjected to enzymatic digestion (e.g., using collagenase and protease) to isolate single SAN cells.
2. Patch-Clamp Recording:
- Isolated cells are transferred to a recording chamber on an inverted microscope.
- Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an intracellular solution.
- A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
- The membrane patch is ruptured to achieve the whole-cell configuration.
3. Data Acquisition:
- Current-Clamp Mode: Spontaneous action potentials are recorded to measure parameters like firing rate, action potential duration, and diastolic depolarization rate.
- Voltage-Clamp Mode: Specific ionic currents (e.g., If, ICa,L) are elicited by applying voltage steps to characterize their properties (e.g., current-voltage relationship, activation/inactivation kinetics).
4. Drug Application:
- A baseline recording is established.
- The bradycardic drug of interest is applied to the bath solution at various concentrations.
- Changes in action potential parameters and ionic currents are recorded and analyzed.
Solutions:
-
Tyrode's Solution (extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (intracellular): Contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action for different classes of bradycardic drugs.
Caption: Signaling pathway for calcium channel blockers.
Caption: Signaling pathway for If channel inhibitors.
Caption: Signaling pathway for beta-blockers.
Experimental Workflow
Caption: General experimental workflow diagram.
Comparative Discussion
This compound acts as a bradycardic agent primarily through the blockade of L-type calcium channels in the sinoatrial node. This mechanism is shared with verapamil; however, this compound exhibits distinct electrophysiological effects, such as a shortening of the AV nodal conduction time, which differs from the AV nodal conduction prolongation typically seen with verapamil. The prolongation of the atrial and ventricular refractory periods by this compound is a property it shares with Class IA antiarrhythmic agents.
In comparison to the more modern bradycardic agent Ivabradine, this compound has a different primary target. Ivabradine selectively inhibits the If current, which is crucial for the pacemaker activity of the SA node, without significant effects on other cardiac ion channels. This selectivity is thought to contribute to a more favorable side-effect profile, particularly concerning effects on myocardial contractility and blood pressure.
Beta-blockers, such as propranolol and metoprolol, reduce heart rate by antagonizing the effects of catecholamines on β1-adrenergic receptors. This leads to a decrease in intracellular cAMP and subsequent reduction in the activity of both If and L-type calcium channels, thereby slowing the rate of diastolic depolarization. Unlike this compound and Ivabradine, which have more direct actions on specific ion channels, the effect of beta-blockers is mediated by modulating the autonomic nervous system's input to the heart.
Conclusion
This compound is a bradycardic agent with a mechanism of action centered on calcium channel blockade, but with a unique electrophysiological profile that distinguishes it from verapamil. While direct, extensive comparative data with newer agents like Ivabradine are lacking, understanding their distinct mechanisms of action is crucial for targeted drug development. This compound's effects on atrial and ventricular refractoriness suggest a broader antiarrhythmic potential beyond simple heart rate reduction. Further research employing modern electrophysiological techniques is warranted to fully elucidate the comparative pharmacology of this compound and its potential therapeutic applications in the current landscape of cardiovascular medicine.
References
- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time to benefit of heart rate reduction with ivabradine in patients with heart failure and reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Falipamil
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Falipamil, a calcium channel blocker. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for analogous compounds, such as Verapamil, and general guidelines for hazardous chemical waste management. It is crucial to treat this compound as a hazardous substance to mitigate potential risks.
Compound Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂N₂O₅ | [1][2] |
| Molar Mass | 428.5 g/mol | [1] |
| CAS Number | 77862-92-1 | [3][4] |
| Appearance | Solid (assumed based on related compounds) | |
| Pharmacological Class | Calcium Channel Blocker, Anti-arrhythmia agent |
Detailed Disposal Protocol
The proper disposal of this compound must comply with all applicable local, state, and federal environmental regulations. The following procedure outlines the necessary steps for safe disposal.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a calcium channel blocker with potential biological effects, and related compounds like Verapamil are classified as toxic, it is imperative to handle this compound as a hazardous waste. Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Safety glasses or goggles: To protect the eyes from potential splashes or airborne particles.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Step 2: Waste Segregation
Proper segregation is a critical first step in chemical waste management.
-
Solid Waste: Place any solid this compound, contaminated materials (e.g., weighing paper, pipette tips, gloves), and any other lab materials that have come into direct contact with the compound into a dedicated, clearly labeled hazardous waste container. The container must be made of a material that is non-reactive with the chemical.
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, leak-proof hazardous waste container designated for liquid chemical waste.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
Step 3: Containerization and Labeling
-
Container: Use a robust, leak-proof container that is compatible with this compound. The container must have a secure lid to prevent spills.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." Also, include any other information required by your institution's waste management program.
Step 4: Storage and Professional Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Crucially, never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Spill Management Protocol
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert colleagues in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment (safety goggles, chemical-resistant gloves, lab coat).
-
Contain the Spill:
-
For solid spills , carefully sweep or vacuum the material, avoiding the generation of dust.
-
For liquid spills , use an inert absorbent material to contain the spill.
-
-
Collect and Dispose: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent or detergent and water.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
